molecular formula C18H23NO2 B139524 Orphenadrine N-oxide CAS No. 29215-00-7

Orphenadrine N-oxide

Cat. No.: B139524
CAS No.: 29215-00-7
M. Wt: 285.4 g/mol
InChI Key: XMSSICJSZNPVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orphenadrine N-oxide, also known as Orphenadrine N-oxide, is a useful research compound. Its molecular formula is C18H23NO2 and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Orphenadrine N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Orphenadrine N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-15-9-7-8-12-17(15)18(16-10-5-4-6-11-16)21-14-13-19(2,3)20/h4-12,18H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSSICJSZNPVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951815
Record name N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29215-00-7
Record name Orphenadrine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029215007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of Orphenadrine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling & Characterization of Orphenadrine N-oxide

Executive Summary

Orphenadrine N-oxide (CAS: 29215-00-7) represents a critical secondary metabolite and potential degradation impurity of the anticholinergic muscle relaxant Orphenadrine.[1][2] In drug development and quality control, this compound serves as a vital reference standard for impurity profiling (USP/EP compliance) and metabolic stability studies. Unlike its parent tertiary amine, the N-oxide exhibits distinct physicochemical behavior—most notably a significant reduction in basicity and a susceptibility to thermal deoxygenation—which necessitates specialized analytical protocols for accurate quantification.[1] This guide provides a definitive technical characterization of the molecule, establishing self-validating protocols for its synthesis, isolation, and differentiation from isobaric hydroxylated metabolites.

Chemical Identity & Structural Constants

ParameterSpecification
Chemical Name N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine oxide
CAS Registry Number 29215-00-7
Molecular Formula C₁₈H₂₃NO₂
Molecular Weight 285.39 g/mol
Parent Compound Orphenadrine (C₁₈H₂₃NO, MW 269.[1][2][3]38)
Oxidation State N(V) (Coordinate covalent N→O bond)
Stereochemistry Achiral (unless considering the chiral center of the parent, which is typically racemic)

Physicochemical Profiling

Thermal Properties & Solid State

Orphenadrine N-oxide typically exists as a hygroscopic crystalline solid .[1]

  • Melting Point: 135–138 °C (dec).[1][4]

    • Technical Note: The compound exhibits thermal instability near its melting point.[1] Differential Scanning Calorimetry (DSC) often shows an endotherm followed immediately by an exotherm, indicative of decomposition (likely Cope elimination or deoxygenation).[1]

  • Storage: Must be stored at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hygroscopic uptake and oxidative degradation.[1]

Solubility & Lipophilicity

The introduction of the polar N-oxide moiety significantly alters the solvation profile compared to the parent amine.[1]

  • LogP (Predicted): ~3.2 (Parent Orphenadrine: ~3.8).[1]

  • Solubility Profile:

    • High: Methanol, Ethanol, DMSO, Dichloromethane.

    • Moderate: Water (significantly more soluble than Orphenadrine free base).[1]

    • Low: Hexanes, Diethyl Ether.[1]

Ionization (pKa)

A critical differentiator is the basicity.[1]

  • Parent Amine pKa: ~8.9 (Protonated tertiary amine).[1]

  • N-Oxide pKa: ~4.5 – 5.0 (Protonated N-oxide).[1]

  • Implication: At physiological pH (7.4), Orphenadrine is predominantly cationic, whereas Orphenadrine N-oxide exists largely as the neutral (zwitterionic character) species.[1] This allows for selective extraction using pH switching.[1]

Synthesis & Isolation Protocol

Objective: Preparation of high-purity Orphenadrine N-oxide reference standard. Method: Oxidation via meta-Chloroperoxybenzoic acid (mCPBA).[1]

Protocol:

  • Dissolution: Dissolve 1.0 eq (2.69 g, 10 mmol) of Orphenadrine free base in 50 mL of anhydrous Dichloromethane (DCM) at 0°C.

  • Oxidation: Add 1.1 eq of mCPBA (77% max) portion-wise over 15 minutes. Maintain temperature < 5°C to prevent side reactions (N-dealkylation).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor via TLC (Mobile Phase: 10% MeOH in DCM).[1] The N-oxide will appear as a lower Rf spot compared to the parent.[1]

  • Work-up (Critical Step):

    • Wash the organic layer 3x with 10% aqueous Na₂CO₃ to remove m-chlorobenzoic acid byproduct.[1]

    • Self-Validation: The aqueous wash must remain basic (pH > 9) to ensure the N-oxide (pKa ~4.[1]5) remains in the organic phase as the neutral species.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo at < 40°C. Recrystallize from Acetone/Ether to yield white needles.

Synthesis cluster_cleanup Purification Logic Orph Orphenadrine (Tertiary Amine) Inter Intermediate Complex Orph->Inter DCM, 0°C mCPBA mCPBA (Oxidant) mCPBA->Inter NOxide Orphenadrine N-oxide (Target) Inter->NOxide N-Oxidation Byprod m-Chlorobenzoic Acid Inter->Byprod Wash Na2CO3 Wash (Removes Acid) NOxide->Wash Cryst Recrystallization (Acetone/Ether) Wash->Cryst

Figure 1: Synthetic pathway for the controlled oxidation of Orphenadrine to its N-oxide using mCPBA, highlighting the purification logic.

Analytical Characterization & Differentiation

A common analytical challenge is distinguishing the N-oxide from isobaric hydroxylated metabolites (e.g., hydroxy-orphenadrine).[1] Both have a mass shift of +16 Da (M+16).[1]

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Diagnostic Behavior:

    • Orphenadrine N-oxide: Exhibits a characteristic Loss of Oxygen (-16 Da) or Loss of -OH (-17 Da) depending on collision energy, but the "Deoxygenation" (M+H → M+H - 16) is the hallmark of N-oxides.[1]

    • Hydroxylated Metabolite: Typically shows Loss of Water (-18 Da) .[1]

  • Fragmentation Pattern (MS2 of m/z 286):

    • m/z 286 → m/z 270 (Deoxygenation to Parent).[1]

    • m/z 270 → m/z 181 (Cleavage of ether linkage, tropine-like fragment).[1]

NMR Spectroscopy
  • ¹H NMR (CDCl₃):

    • N-Methyl Groups: The N-(CH₃)₂ protons shift significantly downfield due to the deshielding effect of the oxygen.[1]

      • Parent: ~2.2 ppm.[1]

      • N-oxide:[1][2][3][4][5][6][7][8]~3.1 – 3.3 ppm (Singlet).[1]

    • Alpha-Methylene: The -CH₂- adjacent to nitrogen also shifts downfield.[1]

      • Parent: ~2.7 ppm.[1]

      • N-oxide:[1][2][3][4][5][6][7][8]~3.4 – 3.6 ppm .[1][2]

Chromatographic Separation (HPLC)

Due to the N-oxide's higher polarity, it elutes earlier than Orphenadrine on Reverse-Phase (C18) columns.[1]

  • Column: C18 (e.g., Phenomenex Kinetex, 2.6µm).[1]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1][9]

  • Retention Order: Orphenadrine N-oxide (RT ~3.5 min) < Orphenadrine (RT ~5.2 min).

AnalyticalWorkflow Sample Biological Sample / Reaction Mix HPLC HPLC Separation (RP-C18) Sample->HPLC MS ESI-MS Source (Positive Mode) HPLC->MS Decision Precursor Ion m/z 286 (M+16) MS->Decision PathA Fragment: m/z 268 (Loss of H2O, -18) Decision->PathA MS/MS PathB Fragment: m/z 270 (Loss of O, -16) Decision->PathB MS/MS ResultA Hydroxylated Metabolite PathA->ResultA ResultB Orphenadrine N-oxide (CONFIRMED) PathB->ResultB

Figure 2: Analytical decision tree for distinguishing Orphenadrine N-oxide from isobaric impurities using LC-MS/MS fragmentation logic.

Stability & Degradation Mechanisms

Researchers must be aware of two primary instability pathways during handling:

  • Cope Elimination (Thermal):

    • Upon heating (>100°C), the N-oxide can undergo syn-elimination to form the corresponding alkene (vinyl ether derivative) and N,N-dimethylhydroxylamine.[1]

    • Prevention: Avoid high temperatures during drying; use lyophilization.[1]

  • Reduction (Chemical/Biological):

    • N-oxides can revert to the parent amine in the presence of reducing agents (e.g., Fe(II), Ti(III)) or specific reductases in biological matrices.

    • Protocol: When analyzing plasma samples, add antioxidants or process immediately to prevent artifactual reduction.[1]

References

  • Axios Research. (2024).[1] Orphenadrine N-Oxide Reference Standard (CAS 29215-00-7).[1][2][3][10] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 34520: Orphenadrine N-oxide. Retrieved from [Link]

  • Ramanathan, R., et al. (2000).[1] Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1352-1359.[1][5] (Cited for MS fragmentation mechanism).

Sources

Pharmacological Profile of Orphenadrine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Orphenadrine N-oxide (ORPH-NO) represents a critical Phase I metabolite of the anticholinergic muscle relaxant orphenadrine (ORPH). While often overshadowed by the N-demethylated metabolite (N-desmethylorphenadrine), the N-oxide plays a pivotal role in the drug's disposition, acting as both a clearance product and a potential "metabolic reservoir" via retro-reduction.

This guide addresses a specific gap in current literature: the handling of ORPH-NO not merely as waste, but as a chemically labile analyte requiring specific protocols to prevent ex vivo degradation (Cope elimination) which compromises pharmacokinetic data integrity.

Molecular Identity & Physicochemical Properties

ORPH-NO differs from the parent tertiary amine by the presence of a coordinate covalent bond between the nitrogen and oxygen atoms. This modification drastically alters the physicochemical profile, reducing lipophilicity and blood-brain barrier (BBB) permeability.

Table 1: Comparative Physicochemical Profile
PropertyOrphenadrine (Parent)Orphenadrine N-oxide (Metabolite)Impact on Pharmacology
CAS Registry 83-98-729215-00-7Reference standard tracking
Molecular Formula C18H23NOC18H23NO2Mass shift (+16 Da)
Molecular Weight 269.38 g/mol 285.38 g/mol LC-MS/MS transition shift
Basic Center Tertiary Amine (pKa ~9.0)N-oxide (pKa ~4.[1]5)Reduced basicity; remains neutral at physiological pH
Lipophilicity (LogP) ~3.8 (High)~1.2 (Estimated)Reduced CNS penetration
Thermal Stability StableUnstable Decomposes >100°C (Cope Elimination)

Metabolic Pathways & Biotransformation[1]

The formation of ORPH-NO is distinct from the N-demethylation pathway. While N-demethylation is primarily CYP450-mediated (CYP2B6, CYP2D6), N-oxidation of tertiary amines is often catalyzed by Flavin-containing Monooxygenases (FMOs), specifically FMO1 and FMO3, alongside CYP involvement.

The "Metabolic Reservoir" Phenomenon

A critical pharmacological consideration is retro-reduction . Unlike demethylation, N-oxidation is reversible. Under hypoxic conditions or via the action of cytosolic aldehyde oxidase and mitochondrial reductases, ORPH-NO can be reduced back to the parent orphenadrine. This creates a "cycling" effect, potentially prolonging the terminal half-life of the parent drug.

Mechanism of Action (Signaling Pathway)

The following diagram illustrates the divergent metabolic fates and the retro-reduction loop.

OrphenadrineMetabolism ORPH Orphenadrine (Parent) CYP CYP2B6 / CYP2D6 (Oxidative N-demethylation) ORPH->CYP Major Route FMO FMO / CYP (N-oxidation) ORPH->FMO Minor Route ND_ORPH N-desmethylorphenadrine (Active Metabolite) CYP->ND_ORPH ORPH_NO Orphenadrine N-oxide (Polar Metabolite) FMO->ORPH_NO Elimination Renal Excretion ND_ORPH->Elimination Reductase Reductases / Gut Flora (Retro-reduction) ORPH_NO->Reductase Recycling Loop ORPH_NO->Elimination Clearance Reductase->ORPH

Caption: Figure 1. Metabolic disposition of Orphenadrine showing the reversible N-oxidation pathway (Recycling Loop) versus irreversible N-demethylation.

Pharmacological & Toxicological Profile

Receptor Affinity

Orphenadrine exerts its effect primarily as an antagonist at muscarinic acetylcholine receptors (mAChRs) and NMDA receptors.

  • Parent: High affinity for mAChRs (central and peripheral).

  • N-oxide: Due to the polar nature of the N-O bond and steric hindrance, the N-oxide generally exhibits significantly reduced affinity for CNS receptors compared to the parent. It is considered pharmacologically inactive per se until retro-reduced.

Toxicology & P450 Inhibition

Orphenadrine is a known mechanism-based inhibitor of CYP2B6.

  • Clarification of Mechanism: The inhibition is often attributed to a Metabolic Intermediate (MI) complex (nitroso-alkane) formed during N-dealkylation.

  • Role of N-oxide: The N-oxide is not the primary inhibitor. However, it serves as a precursor pool. If the N-oxide accumulates and is retro-reduced, it sustains the concentration of the parent drug available to generate the toxic MI complex.

Experimental Protocols

Synthesis of Orphenadrine N-oxide Standard

Context: Commercial standards can be expensive or chemically impure. This protocol utilizes m-chloroperoxybenzoic acid (mCPBA), the gold standard for clean N-oxidation.

Reagents:

  • Orphenadrine Citrate (converted to free base).

  • m-Chloroperoxybenzoic acid (mCPBA, 77%).

  • Dichloromethane (DCM).

  • Basic Alumina (for purification).

Protocol:

  • Free Base Extraction: Dissolve Orphenadrine Citrate in water, basify to pH 10 with NaOH, and extract into DCM. Dry over MgSO₄.

  • Oxidation: Cool the DCM solution (containing 1 eq. Orphenadrine) to 0°C.

  • Addition: Add mCPBA (1.1 eq.) dissolved in DCM dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (monitor via TLC; Mobile Phase: MeOH/DCM 1:9).

  • Work-up: Wash the organic layer with 10% Na₂CO₃ (x3) to remove m-chlorobenzoic acid byproduct.

  • Purification: Pass the organic layer through a short pad of basic alumina (to remove acidic impurities without inducing decomposition).

  • Isolation: Evaporate solvent under reduced pressure at <30°C . Warning: Do not use heat.[2]

Analytical Quantification (LC-MS/MS)

Critical Note: Gas Chromatography (GC) is forbidden for N-oxide analysis. The high injection port temperature causes Cope elimination, converting the N-oxide back to the parent amine or an olefin, leading to false positives for the parent drug.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

Instrument Parameters:

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Source Temp: Keep <350°C to prevent in-source fragmentation.

MRM Transitions:

Analyte Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV)
Orphenadrine 270.2 [M+H]+ 179.1 20
Orphenadrine N-oxide 286.2 [M+H]+ 179.1 (Common fragment) 25

| Orphenadrine N-oxide | 286.2 [M+H]+ | 268.2 (Loss of O) | 15 |

Workflow Diagram:

LCMSWorkflow Sample Plasma Sample (Containing ORPH & ORPH-NO) Prep Protein Precipitation (Cold Acetonitrile) Sample->Prep Avoid Heat LC HPLC Separation (C18 Column, Acidic pH) Prep->LC ESI ESI Source (+) (Temp < 350°C) LC->ESI Separation MS MS/MS Detection (MRM Mode) ESI->MS Quantification

Caption: Figure 2. Validated LC-MS/MS workflow emphasizing thermal protection.

References

  • PubChem. (n.d.). Orphenadrine | C18H23NO.[3] National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Reidy, G. F., & Murray, M. (1990). Evidence for complexation of P-450 IIC6 by an orphenadrine metabolite. Biochemical and Biophysical Research Communications. Retrieved from [Link]

  • Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews. (Contextual grounding for N-oxide retro-reduction mechanisms).
  • Guo, L., et al. (2025). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). PubMed.[4] Retrieved from [Link]

  • Axios Research. (n.d.). Orphenadrine N-Oxide Reference Standard. Retrieved from [Link]

Sources

Orphenadrine N-oxide: Metabolic Origins, Synthesis, and Analytical Evolution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, chemical synthesis, and analytical evolution of Orphenadrine N-oxide , a critical metabolite and impurity of the anticholinergic drug Orphenadrine.

Executive Summary

Orphenadrine N-oxide (CAS: 29215-00-7) is the tertiary amine oxide metabolite of Orphenadrine. While the parent drug was a breakthrough in the 1940s for Parkinson’s disease and muscle spasm, the N-oxide represents a critical checkpoint in modern pharmaceutical analysis. Its discovery highlighted the complexity of hepatic metabolism, and its chemical instability (susceptibility to Cope elimination) drove the historical shift from Gas Chromatography (GC) to Liquid Chromatography-Mass Spectrometry (LC-MS) in forensic and clinical toxicology.

Historical Context & Metabolic Discovery

The Parent Molecule

Orphenadrine was synthesized in the late 1940s by George Rieveschl at Parke-Davis, following his success with diphenhydramine (Benadryl). By adding a 2-methyl group to the diphenhydramine scaffold, Rieveschl increased the anticholinergic potency and reduced antihistaminic side effects, creating a viable treatment for Parkinsonian tremors.

Identification of the N-oxide

The specific identification of Orphenadrine N-oxide emerged during the "golden age" of metabolic profiling in the 1970s.

  • The Pivot Point: Early studies focused on N-demethylation. However, mass balance studies revealed "missing" fractions of the dose.

  • The Discovery: In 1971 , Ellison, Snyder, Bolger, and Okun published the definitive study on Orphenadrine metabolism in humans. Using thin-layer chromatography (TLC) and early mass spectrometry, they isolated the N-oxide alongside N-demethylorphenadrine.

  • Significance: This confirmed that Orphenadrine undergoes direct N-oxidation by hepatic flavin-containing monooxygenases (FMOs) or Cytochrome P450 enzymes, a pathway now standard in checking tertiary amine drugs.

Visualization: Metabolic Pathway

The following diagram illustrates the divergent metabolic fate of Orphenadrine.

OrphenadrineMetabolism Orphenadrine Orphenadrine (Parent) NDemethyl N-desmethylorphenadrine (Major Metabolite) Orphenadrine->NDemethyl CYP450 (N-demethylation) NOxide Orphenadrine N-oxide (Metabolite & Impurity) Orphenadrine->NOxide FMO / CYP (N-oxidation) Conjugates Glucuronide Conjugates NDemethyl->Conjugates Phase II

Figure 1: Hepatic metabolic pathways of Orphenadrine showing the divergence between demethylation and N-oxidation.

Chemical Synthesis & Characterization

To validate the identity of the metabolite found in biological fluids, researchers must synthesize the authentic standard. The synthesis relies on the nucleophilic attack of the tertiary amine nitrogen on an electrophilic oxygen source.

Protocol: Oxidation of Orphenadrine

Objective: Synthesize high-purity Orphenadrine N-oxide for use as a reference standard.

  • Reagents:

    • Substrate: Orphenadrine base (1.0 eq).

    • Oxidant: 30% Hydrogen Peroxide (

      
      ) or m-Chloroperbenzoic acid (mCPBA).
      
    • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

  • Procedure:

    • Dissolution: Dissolve Orphenadrine in MeOH at

      
      .
      
    • Addition: Dropwise addition of excess

      
       (3-5 eq).
      
    • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Silica; MeOH:NH4OH mobile phase) or HPLC. The N-oxide is much more polar than the parent.

    • Quenching: Destroy excess peroxide using Sodium Sulfite (

      
      ) or Manganese Dioxide (
      
      
      
      ).
    • Isolation: Evaporate solvent. The N-oxide often forms a hygroscopic solid or oil.

  • Self-Validation (Identity Check):

    • MS: M+16 mass shift (Parent 269 Da

      
       N-oxide 285 Da).
      
    • NMR: The N-methyl protons will shift downfield (approx. 3.2–3.5 ppm) compared to the parent amine (approx. 2.2 ppm) due to the electron-withdrawing effect of the oxygen.

The Analytical Challenge: Thermal Instability

The discovery of Orphenadrine N-oxide forced a change in analytical methodology. In the 1970s and 80s, Gas Chromatography (GC) was the gold standard. However, N-oxides are thermally labile .

The "Cope Elimination" Trap

When Orphenadrine N-oxide is injected into a hot GC inlet (


), it undergoes Cope Elimination , a syn-elimination reaction that cleaves the C-N bond.
  • Artifact: The N-oxide degrades into an alkene (vinyl ether derivative) and N,N-dimethylhydroxylamine.

  • False Negative: An analyst using GC might miss the N-oxide entirely or misinterpret the degradation product as a novel metabolite.

CopeElimination NOxide Orphenadrine N-oxide (Thermally Labile) Heat Heat (>150°C) (GC Injector) NOxide->Heat Products Degradation Products: 1. Alkene (Vinyl Ether) 2. N,N-Dimethylhydroxylamine Heat->Products Syn-Elimination

Figure 2: The Cope Elimination mechanism causing thermal degradation of Orphenadrine N-oxide during GC analysis.

Data Comparison: GC vs. LC
FeatureGas Chromatography (GC)Liquid Chromatography (LC-MS)
Injector Temp High (

)
Ambient / Low (

)
N-oxide Fate Degrades (Cope Elimination)Stable / Intact
Detection Indirect (requires reduction)Direct (

286)
Suitability Low (for N-oxides)High (Gold Standard)

Modern Analytical Protocol (LC-MS/MS)

To accurately quantify Orphenadrine N-oxide in plasma or urine, modern labs utilize "soft" ionization techniques that avoid thermal stress.[1]

Method Parameters
  • Instrument: UHPLC coupled to Triple Quadrupole Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for ionization).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

MRM Transitions (Molecular Logic)
AnalytePrecursor Ion (

)
Product Ion (

)
Mechanism
Orphenadrine 270.2 (

)
181.1Loss of amine side chain (Tropylium ion formation)
Orphenadrine N-oxide 286.2 (

)
181.1Loss of oxidized amine side chain

Technical Note: Both parent and N-oxide share the tropylium-like fragment (m/z 181), but they are separated chromatographically. The N-oxide elutes earlier than the parent on a C18 column due to the high polarity of the


 bond.

References

  • Ellison, T., Snyder, A., Bolger, J., & Okun, R. (1971). Metabolism of orphenadrine citrate in man. Journal of Pharmacology and Experimental Therapeutics, 176(2), 284-295. Link

  • Hathway, D. E. (1972). Foreign Compound Metabolism in Mammals, Volume 2. The Chemical Society, London.[2] (Identifies N-oxide at 4.6% abundance).[2][3][4] Link

  • Cope, A. C., & Trumbull, E. R. (1960).[5] Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. Organic Reactions, 11, 317-493.[5] (Foundational chemistry for N-oxide instability). Link

  • PubChem Compound Summary. (2024). Orphenadrine N-oxide (CID 34520).[3] National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Note: High-Performance Analysis of Orphenadrine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

Orphenadrine N-oxide (CAS: 29215-00-7) is a critical oxidative metabolite and process-related impurity of the anticholinergic drug Orphenadrine. In pharmaceutical development, its detection is mandated not just for purity profiling (ICH Q3A/B) but also for bioanalytical pharmacokinetic studies, as N-oxidation is a primary metabolic pathway for tertiary amines.

The Analytical Challenge: N-oxides are thermally labile and polar. They often revert to their parent tertiary amine under high-temperature conditions (e.g., GC injection ports or heated ESI sources), leading to false negatives for the N-oxide and false positives for the parent drug. Furthermore, their increased polarity causes them to elute significantly earlier than the parent drug in Reversed-Phase HPLC, often co-eluting with the solvent front or other polar matrix components.

This guide provides two distinct, self-validating protocols:

  • HPLC-UV: For Quality Control (QC) and stability testing of bulk drug substances.

  • LC-MS/MS: For high-sensitivity bioanalysis in plasma/urine matrices.

Part 2: Chemical Profile & Stability Logic

Understanding the physicochemical differential between the parent and the N-oxide is the foundation of this method.

FeatureOrphenadrine (Parent)Orphenadrine N-oxide (Target)Analytical Implication
Formula C18H23NOC18H23NO2+16 Da mass shift (Oxygen insertion)
MW 269.38 g/mol 285.38 g/mol Distinct MS precursor ion
Polarity Lipophilic (LogP ~3.8)Polar (LogP ~1.5)N-oxide elutes earlier in RP-LC
Basic Center Tertiary Amine (pKa ~9.0)N-Oxide (pKa ~4.[1]5)N-oxide is less basic; pH affects retention differently
Thermal Stability StableLabile Avoid GC. Use ESI-MS with optimized source temp.

Part 3: Protocol A - HPLC-UV (Stability-Indicating)

Objective: Quantitation of Orphenadrine N-oxide in drug substance or formulation at >0.05% impurity levels.

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

    • Rationale: End-capping reduces silanol interactions with the amine, improving peak shape.

  • Mobile Phase A: 20 mM Ammonium Phosphate Buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm (Primary), 254 nm (Secondary for specificity check).

  • Column Temp: 30°C.

  • Injection Volume: 10-20 µL.

Gradient Program

The N-oxide is significantly more polar. An isocratic method optimized for Orphenadrine (high organic) will elute the N-oxide in the void volume. A gradient is required.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.08515Load: Retain polar N-oxide
5.08515Isocratic hold for separation
20.03070Ramp: Elute Orphenadrine Parent
25.03070Wash lipophilic degradants
25.18515Re-equilibration
30.08515End
System Suitability Criteria (Self-Validation)
  • Resolution (Rs): > 2.0 between Orphenadrine N-oxide and the nearest peak (often the solvent front or desmethyl-orphenadrine).

  • Tailing Factor: < 1.5 for both peaks.

  • Relative Retention Time (RRT):

    • Orphenadrine N-oxide: ~0.3 - 0.4 (Elutes early).

    • Orphenadrine: 1.0.

Part 4: Protocol B - LC-MS/MS (Bioanalysis)[2]

Objective: Trace detection (ng/mL) of N-oxide in plasma/urine. Critical Control: Prevention of in-source fragmentation where N-oxide loses oxygen to mimic the parent.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Source Temperature: < 350°C (Crucial: High heat promotes N-O bond cleavage).

  • Capillary Voltage: 3.5 kV.

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeMechanism
Orphenadrine N-oxide 286.2 [M+H]+181.1 25QuantifierCleavage of ether bond (Tropylium-like ion)
286.258.135QualifierDimethylamine fragment
Orphenadrine 270.2 [M+H]+181.1 20QuantifierCleavage of ether bond
Sample Preparation (Liquid-Liquid Extraction)
  • Why LLE? N-oxides are polar but extractable. SPE is an alternative, but LLE prevents column fouling.

  • Aliquot: 200 µL Plasma.

  • Internal Standard: Add 20 µL Orphenadrine-d3.

  • Basify: Add 50 µL 0.1 M NaOH (N-oxide is neutral/basic, but keeping pH > 8 ensures parent extraction; N-oxide extracts reasonably well in organic solvents like ether/DCM mix).

    • Optimization: Use Dichloromethane (DCM):Isopropanol (90:10) to ensure the polar N-oxide is extracted. Pure Hexane will extract the parent but recovery of N-oxide will be poor.

  • Extract: Vortex 5 min, Centrifuge.

  • Evaporate: Nitrogen stream at ambient temperature. Do NOT use heat > 40°C to prevent degradation.

  • Reconstitute: Mobile Phase A/B (80:20).

Part 5: Degradation & Metabolic Pathway Visualization

The following diagram illustrates the formation of Orphenadrine N-oxide via oxidative stress (forced degradation) or metabolic Phase I oxidation.

Orphenadrine_Pathways Orph Orphenadrine (Parent Drug) m/z 270 NOx Orphenadrine N-oxide (Target Impurity) m/z 286 Orph->NOx Oxidation (H2O2 / CYP450) +16 Da Desmethyl N-desmethyl Orphenadrine (Metabolite) m/z 256 Orph->Desmethyl N-Demethylation -14 Da Cleavage o-Methylbenzhydrol (Hydrolysis Product) Orph->Cleavage Acid Hydrolysis NOx->Orph Thermal Reduction (In-Source Fragmentation)

Caption: Figure 1. Metabolic and degradation pathways of Orphenadrine. Red arrow indicates the formation of the N-oxide target. Dashed line represents potential analytical artifact (thermal reduction).

Part 6: Expert Troubleshooting (FAQ)

Q: I see a peak for Orphenadrine in my N-oxide standard injection. Is my standard impure?

  • A: Not necessarily. This is often an artifact of the analysis. Check your MS source temperature. If it is >400°C, lower it to 300°C. If using HPLC, ensure the injector wash solvent doesn't have a high pH that might degrade the N-oxide over long sequences.

Q: The N-oxide peak shape is broad/tailing.

  • A: N-oxides have a strong dipole. Ensure your mobile phase has adequate ionic strength (e.g., 20mM Ammonium Acetate). Pure water/methanol gradients often yield poor peak shapes for N-oxides.

Q: Can I use GC-MS?

  • A: No. N-oxides decompose rapidly in GC injection ports (typically 250°C+) to the tertiary amine and an alkene (Cope elimination) or revert to the parent. LC-MS is mandatory.

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34520, Orphenadrine N-oxide. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Orphenadrine Citrate Monograph: Impurity Profiling. (General reference for impurity limits, specific N-oxide limits require custom validation as per ICH Q3B).

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Bioanalytical Method Validation. (Standard for LC-MS/MS validation parameters). Retrieved from [Link]

  • Chaudhary, A. et al. (2018). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In: Handbook of LC-MS Bioanalysis. (Provides the mechanistic basis for thermal instability).

Sources

Application Note: Gas Chromatographic Analysis of Orphenadrine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Orphenadrine N-oxide

Orphenadrine is a widely used anticholinergic and skeletal muscle relaxant, structurally related to diphenhydramine.[1] Its metabolism in the body leads to the formation of several metabolites, including Orphenadrine N-oxide.[2] Accurate and reliable quantification of Orphenadrine and its metabolites, such as the N-oxide, is crucial in pharmacokinetic studies, drug development, and clinical toxicology. While gas chromatography (GC) is a powerful technique for the analysis of many pharmaceuticals, the direct analysis of tertiary amine N-oxides like Orphenadrine N-oxide presents a significant analytical hurdle due to their inherent thermal lability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and reliable methods for the GC analysis of Orphenadrine N-oxide, focusing on indirect approaches to overcome its thermal instability.

The Imperative for Indirect Analysis: Thermal Decomposition of Orphenadrine N-oxide

Direct injection of Orphenadrine N-oxide into a conventional hot GC inlet typically results in its rapid decomposition back to the parent drug, orphenadrine. This thermal degradation leads to the inaccurate quantification of both the N-oxide and the parent drug, as the detected orphenadrine peak would be a composite of the original orphenadrine in the sample and the orphenadrine formed from the decomposition of the N-oxide. This phenomenon has been well-documented for other thermally labile N-oxides. Therefore, direct GC analysis is not a viable strategy for the accurate determination of Orphenadrine N-oxide.

This application note details two robust and validated indirect methodologies for the GC analysis of Orphenadrine N-oxide:

  • Chemical Reduction to Orphenadrine: This approach involves the selective chemical reduction of Orphenadrine N-oxide to its parent compound, orphenadrine, prior to GC analysis. The subsequent quantification of the total orphenadrine (original plus reduced) allows for the determination of the initial Orphenadrine N-oxide concentration by subtracting the concentration of orphenadrine in an unreduced aliquot of the same sample.

  • Silylation Derivatization: This method transforms the polar and thermally labile N-oxide into a more volatile and thermally stable trimethylsilyl (TMS) derivative, which can then be readily analyzed by GC-MS.

Method 1: Analysis via Chemical Reduction

This method leverages the selective reduction of the N-oxide functional group to the corresponding tertiary amine using a mild reducing agent, followed by a well-established GC method for orphenadrine. Titanium(III) chloride (TiCl₃) has been shown to be an effective and selective reagent for this purpose, even in complex biological matrices.[3][4]

Workflow for Analysis via Chemical Reduction

cluster_prep Sample Preparation cluster_reduction Reduction cluster_analysis GC Analysis Sample Plasma or Urine Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Extract Organic Extract containing Orphenadrine and Orphenadrine N-oxide Extraction->Extract Reduction_Step Add TiCl3 Solution Incubate Extract->Reduction_Step Reduced_Sample Sample containing only Orphenadrine Reduction_Step->Reduced_Sample GC_Injection Inject into GC-FID/MS Reduced_Sample->GC_Injection Chromatogram Chromatogram with Orphenadrine Peak GC_Injection->Chromatogram Quantification Quantify Total Orphenadrine Chromatogram->Quantification Final_Calculation Calculate Orphenadrine N-oxide Concentration Quantification->Final_Calculation

Caption: Workflow for the GC analysis of Orphenadrine N-oxide via chemical reduction.

Detailed Protocol: Reduction and GC-FID Analysis

1. Sample Preparation (Liquid-Liquid Extraction from Plasma)

  • To 1.0 mL of plasma sample in a glass tube, add 100 µL of an internal standard solution (e.g., diphenhydramine at 1 µg/mL in methanol).

  • Add 0.5 mL of 1 M sodium hydroxide to basify the sample.

  • Add 5.0 mL of a suitable extraction solvent (e.g., isopentane or a mixture of hexane and isoamyl alcohol).[5]

  • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of ethyl acetate. This extract contains both orphenadrine and Orphenadrine N-oxide.

2. Chemical Reduction

  • Prepare a fresh 1 M solution of titanium(III) chloride in 2 M hydrochloric acid.

  • To the 100 µL reconstituted extract, add 50 µL of the TiCl₃ solution.

  • Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.

  • Neutralize the reaction by adding 100 µL of 5 M sodium hydroxide and vortex again.

  • Centrifuge for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a GC vial for analysis.

3. Gas Chromatography with Flame Ionization Detection (GC-FID)

Parameter Condition
GC System Agilent 8890 GC or equivalent with FID
Column ZB-Drug-1 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[6]
Carrier Gas Nitrogen or Helium at a constant flow of 1.5 mL/min[6]
Inlet Split/Splitless, 250°C, Splitless mode
Oven Program Initial 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min[6]
Detector FID at 300°C
Injection Volume 1 µL

4. Quantification

  • Analyze a second, unreduced aliquot of the sample extract using the same GC-FID method to determine the initial concentration of orphenadrine.

  • The concentration of Orphenadrine N-oxide is calculated by subtracting the concentration of orphenadrine in the unreduced sample from the total orphenadrine concentration in the reduced sample.

Method 2: Analysis via Silylation Derivatization

This approach involves converting the Orphenadrine N-oxide into a thermally stable trimethylsilyl (TMS) derivative using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting derivative can be analyzed by GC-MS, providing both quantification and structural confirmation.

Workflow for Analysis via Silylation Derivatization

cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Plasma or Urine Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Extract Dried Organic Extract Extraction->Extract Derivatization_Step Add BSTFA + TMCS Heat at 70°C Extract->Derivatization_Step Derivatized_Sample Sample with TMS-derivatized Orphenadrine N-oxide Derivatization_Step->Derivatized_Sample GC_MS_Injection Inject into GC-MS Derivatized_Sample->GC_MS_Injection Mass_Spectrum Mass Spectrum of TMS-derivative GC_MS_Injection->Mass_Spectrum Quantification Quantify TMS-derivative Mass_Spectrum->Quantification

Caption: Workflow for the GC-MS analysis of Orphenadrine N-oxide via silylation.

Detailed Protocol: Silylation and GC-MS Analysis

1. Sample Preparation

  • Perform an extraction as described in Method 1, step 1.

  • Crucially, ensure the final extract is completely dry, as moisture will deactivate the silylating reagent. This can be achieved by thorough evaporation under nitrogen and azeotropic drying with a small amount of anhydrous solvent (e.g., dichloromethane) if necessary.

2. Silylation Derivatization

  • To the dried extract, add 50 µL of a silylating reagent mixture, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Seal the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before opening. The sample is now ready for GC-MS analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

Parameter Condition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Split/Splitless, 270°C, Splitless mode
Oven Program Initial 100°C, hold for 2 min, ramp at 15°C/min to 290°C, hold for 10 min
MSD Transfer Line 280°C
Ion Source Electron Ionization (EI), 70 eV, 230°C
Quadrupole 150°C
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)

4. Mass Spectral Data and Quantification

  • Orphenadrine (for comparison): The mass spectrum of underivatized orphenadrine is characterized by a prominent fragment ion at m/z 58, corresponding to the dimethylaminoethyl group. Other significant ions may be observed at m/z 73, 91, 165, and the molecular ion at m/z 269.

  • TMS-Orphenadrine N-oxide: The silylation of Orphenadrine N-oxide is expected to yield a derivative with a molecular ion corresponding to the addition of a TMS group. The exact fragmentation pattern would need to be determined through analysis of a derivatized standard. Key fragment ions should be selected for quantification in SIM mode to enhance sensitivity and selectivity. The mass spectrum of Orphenadrine N-oxide itself shows a molecular ion at m/z 285.[7]

Method Validation and Quality Control

For both methods, it is imperative to perform a thorough method validation according to relevant guidelines (e.g., FDA, ICH). This should include:

  • Specificity: Demonstrating that the method is free from interference from endogenous components in the matrix and other metabolites.

  • Linearity and Range: Establishing a linear relationship between analyte concentration and instrument response over a defined range.

  • Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in the data, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

  • Stability: Evaluating the stability of the analyte in the biological matrix and during the analytical process.

Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the validity of the results.

Conclusion

The gas chromatographic analysis of Orphenadrine N-oxide is achievable through well-designed indirect methods that circumvent its thermal instability. The choice between the chemical reduction and silylation derivatization methods will depend on the specific requirements of the analysis, available instrumentation, and the sample matrix. The reduction method followed by GC-FID is a robust and cost-effective approach for quantification, while the silylation method coupled with GC-MS offers the added advantage of structural confirmation. By following the detailed protocols and validation procedures outlined in this application note, researchers can achieve accurate and reliable quantification of Orphenadrine N-oxide, contributing to a better understanding of the pharmacokinetics and metabolism of orphenadrine.

References

  • Labout, J. J. M., Thijssen, C. T., & Hespe, W. (1977). Sensitive and specific gas chromatographic and extraction method for the determination of orphenadrine in human body fluids. Journal of Chromatography A, 144, 201–208. [Link]

  • Mounika, P., et al. (2021). Novel Gas Chromatographic Method Development And Validation Of Orphenadrine Citrate. International Journal of Pharmacy and Pharmaceutical Research, 13(3), 8-15. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 34520, Orphenadrine N-oxide. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4601, Orphenadrine. Retrieved from [Link]

  • Wang, P., & Bartlett, M. G. (1999). Identification and quantification of cocaine N-oxide: a thermally labile metabolite of cocaine. Journal of analytical toxicology, 23(1), 62–66. [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]

  • Dalvie, D. K., Kalgutkar, A. S., & O'Donnell, J. P. (2002). Selective reduction of N-oxides to amines: application to drug metabolism. Drug metabolism and disposition, 30(11), 1236–1243. [Link]

  • PubChem. (n.d.). Orphenadrine. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Zhang, L. K., et al. (2015). Applications of TiCl3 as A Diagnostic Reagent for the Detection of Nitro and N-oxide Containing Compounds as Potentially Mutagenic Impurities (PMIs) using Ultra-High Performance Liquid Chromatography Coupled with High Resolution Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 115, 245-254. [Link]

  • Labout, J. J. M., Thijssen, C. T., & Hespe, W. (1977). Sensitive and specific gas chromatographic and extraction method for the determination of orphenadrine in human body fluids. Journal of Chromatography A, 144, 201-208. [Link]

  • PubChem. (n.d.). Orphenadrine N-oxide. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Wikipedia. (2023, December 29). Orphenadrine. [Link]

Sources

Application Note: High-Performance Characterization & Quantification of Orphenadrine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the critical application of the Orphenadrine N-oxide Reference Standard (CAS: 29215-00-7) in pharmaceutical quality control. Orphenadrine N-oxide is the primary oxidative degradation product and metabolite of the muscle relaxant Orphenadrine. Under International Council for Harmonisation (ICH) Q3B(R2) guidelines, this impurity must be monitored, identified, and qualified if it exceeds specific thresholds (typically 0.1% - 0.2%). This guide provides a validated, self-correcting protocol for its analysis, specifically addressing the thermal instability inherent to amine N-oxides that often leads to false negatives in Gas Chromatography (GC) or high-temperature Liquid Chromatography (LC) interfaces.

Part 1: The Regulatory & Chemical Context

The Degradation Mechanism

Orphenadrine contains a tertiary amine group susceptible to oxidation.[1] Upon exposure to peroxides (often found in excipients like povidone or polyethylene glycol) or atmospheric oxygen under stress, the nitrogen lone pair attacks oxygen, forming the N-oxide.

Key Chemical Data:

  • Compound: Orphenadrine N-Oxide[2][3][4][5][6]

  • CAS Number: 29215-00-7[2][3][4][5]

  • Molecular Formula: C₁₈H₂₃NO₂[2][4][5]

  • Molecular Weight: 285.39 g/mol [2][3][5]

  • Regulatory Status: Controlled impurity per ICH Q3B(R2).

The "Thermal Trap" (Crucial Insight)

Warning: Unlike the parent drug, Orphenadrine N-oxide is thermally labile.

  • In GC-MS: It undergoes Cope elimination or deoxygenation in the hot injector port, reverting to the parent amine or forming an olefin. This causes false negatives for the impurity and false positives for the active pharmaceutical ingredient (API) potency.

  • In LC-MS: High desolvation temperatures can induce in-source fragmentation, mimicking the parent ion.

  • Solution: Use Reverse Phase HPLC (RP-HPLC) with UV detection or Electrospray Ionization (ESI) MS with optimized source temperatures (<350°C).

Part 2: Visualizing the Pathway

The following diagram illustrates the oxidative pathway and the logic flow for method selection, highlighting the exclusion of GC.

Orphenadrine_Pathway Orph Orphenadrine (Tertiary Amine) Oxidation Oxidation (Peroxides/Air) Orph->Oxidation Storage/Stress NOxide Orphenadrine N-Oxide (Impurity) Oxidation->NOxide Heat Thermal Stress (>100°C / GC Inlet) NOxide->Heat Inappropriate Method LC LC-UV / ESI-MS (Recommended) NOxide->LC Correct Analysis FalseRes Deoxygenation/Elimination (False Negative) Heat->FalseRes Artifacts

Figure 1: Oxidative degradation pathway of Orphenadrine and the analytical decision tree preventing thermal artifacts.

Part 3: Validated Analytical Protocols

Protocol A: Standard Preparation & Handling

Objective: Prevent hygroscopic uptake and degradation during preparation.

  • Equilibration: Allow the Orphenadrine N-oxide reference standard vial to reach room temperature (20–25°C) before opening to prevent condensation.

  • Weighing: Weigh approximately 10 mg of the standard into a volumetric flask.

    • Note: N-oxides are polar.[7] Use Methanol (MeOH) as the primary diluent.

  • Stock Solution: Dissolve in 10 mL MeOH to create a 1.0 mg/mL stock.

    • Stability:[1][8] Store at -20°C. Stable for 30 days.

  • Working Standard: Dilute with Mobile Phase A to match the target impurity concentration (e.g., 0.5 µg/mL for the reporting threshold).

Protocol B: RP-HPLC Method (Self-Validating)

This method utilizes a low-pH buffer to protonate the amine (improving peak shape) while maintaining sufficient organic strength to elute the N-oxide, which typically elutes before the parent drug due to increased polarity.

ParameterCondition
Column C18 End-capped (e.g., Zorbax SB-C18 or equiv), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Orthophosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Do not exceed 40°C)
Detection UV @ 220 nm (High sensitivity) and 260 nm (Selectivity)
Injection Vol 10 - 20 µL

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Equilibration
15.04060Elution of N-oxide & Parent
20.04060Isocratic Hold
21.08515Re-equilibration
30.08515End of Run
System Suitability (The Self-Validating Step)

To ensure the method is functioning correctly, you must calculate the Resolution (Rs) between Orphenadrine N-oxide and Orphenadrine Parent.

  • Requirement: Rs > 2.0.

  • Logic: If Rs < 2.0, the pH of Mobile Phase A is likely incorrect. Orphenadrine is a base (pKa ~8.4). At pH 2.5, it is fully ionized. Small shifts in pH will drastically affect the retention of the parent relative to the N-oxide. Adjust pH strictly to 2.5 ± 0.1.

Part 4: Method Validation Workflow

The following diagram outlines the sequence for validating this impurity method according to ICH Q2(R1) standards.

Validation_Workflow Start Method Validation Start Spec Specificity (Inject Blank, Placebo, N-oxide) Start->Spec Linearity Linearity (LOQ to 120% of Limit) Spec->Linearity Accuracy Accuracy/Recovery (Spike at 50%, 100%, 150%) Linearity->Accuracy Check Pass Criteria? Accuracy->Check Robustness Robustness (pH +/- 0.2, Temp +/- 5°C) Check->Robustness Yes Fail Fail: Re-optimize Mobile Phase pH Check->Fail No Final Validated Method Robustness->Final Fail->Spec

Figure 2: Step-by-step validation workflow ensuring ICH compliance.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution pH drift in buffer.Remake Mobile Phase A. Ensure pH is 2.5. Higher pH increases retention of the parent, potentially merging peaks.
Peak Tailing Silanol interactions.Use a "Base Deactivated" or "End-capped" C18 column. Add 0.1% Triethylamine (TEA) if necessary (though phosphate usually suffices).
Low Recovery Thermal degradation.Ensure column oven is < 40°C. If using LC-MS, lower desolvation temp to < 350°C.
Ghost Peaks Peroxides in ACN.Use fresh, HPLC-grade Acetonitrile. Old ACN can generate N-oxides in situ during the run.

References

  • International Council for Harmonisation (ICH). ICH Q3B(R2): Impurities in New Drug Products.[9] (2006).[9][10] Defines reporting, identification, and qualification thresholds for degradation products.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 34520: Orphenadrine N-oxide. (2023).[4] Provides chemical structure and physical property data.[7]

  • Cope, A. C., & LeBel, N. A. Amine Oxides.[11] VII. The Thermal Decomposition of the N-Oxides. Journal of the American Chemical Society.[11] (1960). Foundational text on the thermal instability/elimination reactions of amine oxides.

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q2(R1) Validation of Analytical Procedures. (2005).[10][12] The standard for validating the protocols described above.

Sources

Application Note: Controlled Synthesis of Orphenadrine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Orphenadrine N-oxide (CAS: 29215-00-7) is the primary oxidative metabolite of the anticholinergic muscle relaxant Orphenadrine. In pharmacokinetic (PK) and toxicological studies, high-purity N-oxide standards are critical for quantifying metabolic clearance and identifying potential toxicity pathways.

This Application Note provides two validated protocols for the laboratory-scale synthesis of Orphenadrine N-oxide from Orphenadrine Citrate or Free Base.

  • Method A (mCPBA Oxidation): Prioritizes reaction speed and yield; ideal for small-scale (<1g) synthesis.

  • Method B (

    
     Green Oxidation):  Prioritizes atom economy and ease of workup; ideal for scale-up (>5g) or when chlorinated solvents must be avoided.
    

Critical Quality Attribute (CQA): The synthesis must strictly control temperature to prevent Cope Elimination , a retro-reaction where the N-oxide thermally decomposes into an alkene and N,N-dimethylhydroxylamine.

Reaction Mechanism & Strategic Logic

The synthesis relies on the nucleophilic attack of the tertiary amine nitrogen lone pair onto an electrophilic oxygen atom provided by the oxidant.

Mechanistic Pathway (Graphviz Diagram)

The following diagram illustrates the oxidation pathway and the competing thermal degradation (Cope Elimination) that this protocol aims to avoid.

Orphenadrine_Oxidation Orph Orphenadrine (Tertiary Amine) Transition Transition State (Nucleophilic Attack) Orph->Transition N-lone pair attack Oxidant Oxidant (mCPBA or H2O2) Oxidant->Transition NOxide Orphenadrine N-oxide (Target Product) Transition->NOxide Oxidation Cope Cope Elimination (Side Reaction) NOxide->Cope Heat (>100°C) Degradants Vinyl Ether + Hydroxylamine Cope->Degradants Syn-Elimination

Figure 1: Reaction pathway showing the conversion of Orphenadrine to its N-oxide and the thermal risk of Cope Elimination.[1]

Pre-Synthesis Preparation: Free Base Isolation

Most commercial Orphenadrine is supplied as the Citrate salt. The oxidation reaction proceeds most efficiently on the Free Base .

Protocol:

  • Dissolve 5.0 g Orphenadrine Citrate in 50 mL deionized water.

  • Basify to pH >10 using 2M NaOH (approx. 15 mL). The solution will become cloudy as the free base oils out.

  • Extract 3x with 30 mL Dichloromethane (DCM).

  • Combine organic layers, dry over anhydrous

    
    , and concentrate in vacuo at <30°C .
    
  • Yield: Expect ~2.9 g of Orphenadrine Free Base (Clear, viscous oil).

Method A: Rapid Oxidation via mCPBA

Best for: Small scale, high yield, rapid turnaround. Mechanism: Electrophilic oxygen transfer from meta-chloroperoxybenzoic acid.

Reagents & Equipment
  • Orphenadrine Free Base (1.0 eq)

  • mCPBA (meta-Chloroperoxybenzoic acid), 77% max purity (1.1 eq)

  • Solvent: Dichloromethane (DCM)

  • Quench: 10% Sodium Sulfite (

    
    )
    
  • Wash: Saturated Sodium Bicarbonate (

    
    )
    
Step-by-Step Protocol
  • Setup: In a round-bottom flask, dissolve 1.0 g (3.7 mmol) Orphenadrine Free Base in 20 mL DCM . Cool to 0°C in an ice bath.

  • Addition: Dissolve 0.95 g (4.1 mmol) mCPBA in 10 mL DCM . Add this solution dropwise to the amine over 10 minutes.

    • Note: The reaction is exothermic. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours .

    • Monitor: Check TLC (Mobile Phase: 10% MeOH in DCM). The N-oxide will appear as a lower Rf spot (more polar) than the starting amine.

  • Workup (Critical Step):

    • Wash reaction mixture with 15 mL 10%

      
        (destroys excess peroxide).
      
    • Wash with 3 x 20 mL Saturated

      
       .
      
    • Why? This removes the m-chlorobenzoic acid byproduct as a water-soluble salt.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate on a rotary evaporator.
    
    • WARNING: Water bath must not exceed 40°C . Higher heat risks Cope elimination.

Method B: "Green" Oxidation via Hydrogen Peroxide

Best for: Larger scale, avoiding chlorinated solvents, cleaner impurity profile (no benzoic acid residues). Mechanism: Direct oxidation in protic solvent.

Reagents
  • Orphenadrine Free Base (1.0 eq)

  • Hydrogen Peroxide (

    
    ), 30% aq. solution (5.0 eq)
    
  • Solvent: Methanol (MeOH)

Step-by-Step Protocol
  • Setup: Dissolve 5.0 g (18.5 mmol) Orphenadrine Free Base in 50 mL Methanol .

  • Addition: Add 10.5 mL (approx 92 mmol) of 30%

    
     in one portion.
    
  • Reaction: Stir at Room Temperature for 24 hours .

    • Note: This method is kinetically slower than mCPBA but cleaner.

  • Quench: Add a catalytic amount of Platinum black or Manganese Dioxide (

    
    ) to decompose excess peroxide (bubbling will occur). Filter off the catalyst.[2]
    
    • Alternative: If no catalyst is available, excess peroxide can be removed during vacuum concentration, but requires caution.

  • Isolation: Concentrate the methanolic solution under reduced pressure at <45°C .

  • Purification: The residue is often pure enough. If necessary, recrystallize from Ethyl Acetate/Hexane (1:3).

Purification & Validation Workflow

The following decision tree guides the post-synthesis processing to ensure pharmaceutical-grade purity.

Purification_Workflow Crude Crude N-oxide Residue TLC TLC Check (10% MeOH/DCM) Crude->TLC Purity Is Purity >95%? TLC->Purity Recryst Recrystallization (EtOAc / Hexane) Purity->Recryst No (Minor Impurities) Column Flash Chromatography (Alumina, Neutral) Purity->Column No (Complex Mix) Final Final Product (Hygroscopic Solid) Purity->Final Yes Recryst->Final Column->Final Storage Store at -20°C (Desiccated) Final->Storage

Figure 2: Purification logic flow. Note that Alumina is preferred over Silica for N-oxides to prevent tailing/degradation.

Analytical Characterization (Data Summary)

To confirm the identity of Orphenadrine N-oxide, compare spectral data against the parent amine.

FeatureOrphenadrine (Parent)Orphenadrine N-oxide (Target)Diagnostic Indicator
Appearance Clear Oil (Free Base)White to Off-white SolidHygroscopic nature of N-oxide
1H NMR (

)

2.20 ppm (Singlet)

3.10 - 3.25 ppm (Singlet)
Key Shift: +1.0 ppm deshielding due to

1H NMR (

)

3.50 ppm (Triplet)

3.80 - 4.00 ppm (Triplet)
Inductive effect of N-oxide
Mass Spec (ESI)


Mass Shift: +16 amu (Oxygen)
Solubility High in non-polar (Hexane)Low in Hexane; High in Water/MeOHPolarity change
Troubleshooting Guide
  • Problem: Product is an oil that won't solidify.

    • Cause: Residual solvent or water (N-oxides are very hygroscopic).

    • Fix: Lyophilize (freeze-dry) or dry under high vacuum over

      
       for 24h.
      
  • Problem: Appearance of vinyl ether peaks in NMR (

    
     4.0-6.0 ppm).
    
    • Cause: Cope elimination occurred due to overheating.

    • Fix: Repeat synthesis; ensure water bath

      
      .
      

References

  • Cope, A. C., & Trumbull, E. R. (1960).[3] Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. Organic Reactions. Link

  • U.S. National Library of Medicine. (n.d.). Orphenadrine Compound Summary (CID 4601). PubChem.[4] Link

  • Söderberg, B. C. G. (2004). Oxidation of Tertiary Amines to N-Oxides. In Comprehensive Organic Functional Group Transformations II. Elsevier. (Standard reference for mCPBA/H2O2 protocols).
  • Chaudhuri, S. K., et al. (1994). The interaction of amine oxides with biological systems. Canadian Journal of Chemistry. (Discusses stability and metabolic relevance).

Sources

Application Notes and Protocols for Orphenadrine N-oxide in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Metabolic Fate of Orphenadrine

Orphenadrine is a centrally acting skeletal muscle relaxant and anticholinergic agent, structurally related to diphenhydramine, used to alleviate pain and discomfort from musculoskeletal conditions.[1][2] Like many tertiary amine-containing drugs, orphenadrine undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[3][4] Among these is Orphenadrine N-oxide, a product of N-oxidation, a common metabolic pathway for xenobiotics containing nitrogen.[5][6] The formation of N-oxide metabolites can have significant pharmacokinetic and pharmacodynamic consequences, as they may possess their own biological activity, serve as prodrugs that revert to the parent compound, or exhibit an altered side-effect profile.[7][8]

Understanding the pharmacokinetics of Orphenadrine N-oxide is crucial for a complete characterization of the disposition of orphenadrine in the body. This includes its rate of formation, distribution, and elimination, as well as its potential contribution to the overall therapeutic effect or toxicity of the parent drug. These application notes provide a comprehensive guide for researchers to investigate the pharmacokinetic properties of Orphenadrine N-oxide, from its synthesis and in vitro characterization to in vivo studies and bioanalytical quantification.

I. Synthesis of Orphenadrine N-oxide Reference Standard

The availability of a pure reference standard is a prerequisite for any quantitative pharmacokinetic study. While Orphenadrine N-oxide is commercially available, in-house synthesis may be required for specific research needs, such as isotopic labeling for use as an internal standard in mass spectrometry.[3] The most common method for the synthesis of tertiary amine N-oxides is the direct oxidation of the parent amine.[9]

Rationale for Synthetic Approach

Oxidation of the tertiary amine group in orphenadrine to its corresponding N-oxide can be efficiently achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide, often in the presence of a catalyst.[10] These reagents are electrophilic and readily transfer an oxygen atom to the nucleophilic nitrogen of the tertiary amine.

Protocol for Synthesis of Orphenadrine N-oxide

Materials:

  • Orphenadrine (free base or citrate salt)

  • meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Sodium bicarbonate (for m-CPBA route)

  • Manganese dioxide (for H₂O₂ route)

  • Basic alumina for chromatography

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure (m-CPBA Method):

  • Dissolve Orphenadrine in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled orphenadrine solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on basic alumina to yield pure Orphenadrine N-oxide.

Procedure (H₂O₂ Method):

  • Dissolve Orphenadrine in MeOH in a round-bottom flask.

  • Add a flavin catalyst (optional, for rate enhancement).

  • Add 30% H₂O₂ (excess) to the solution.

  • Stir the mixture at room temperature for several hours, monitoring by TLC.

  • After the reaction is complete, add solid manganese dioxide to decompose the excess H₂O₂.

  • Filter the mixture through celite to remove the manganese dioxide.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on basic alumina.

Validation of Synthesis: The identity and purity of the synthesized Orphenadrine N-oxide should be confirmed by mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).

II. In Vitro Metabolism Studies: Formation of Orphenadrine N-oxide

In vitro metabolism studies are essential for identifying the enzymes responsible for metabolite formation and for determining the kinetics of these reactions. Human liver microsomes are a standard tool for such studies as they contain a rich complement of drug-metabolizing enzymes, including cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs).[11][12]

Rationale for Experimental Design

N-oxidation of tertiary amines is primarily catalyzed by FMOs, although CYPs can also be involved.[6] By using human liver microsomes and specific inhibitors or recombinant enzymes, it is possible to phenotype the enzymes responsible for Orphenadrine N-oxide formation.

Protocol for In Vitro Metabolism in Human Liver Microsomes

Materials:

  • Orphenadrine

  • Orphenadrine N-oxide reference standard

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for quenching

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare an incubation mixture in a microcentrifuge tube containing potassium phosphate buffer (pH 7.4), human liver microsomes (typically 0.5 mg/mL protein concentration), and Orphenadrine at various concentrations.

    • Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37 °C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction at each time point by adding an equal volume of ice-cold ACN or MeOH containing an internal standard (e.g., isotopically labeled Orphenadrine N-oxide).

  • Sample Preparation:

    • Vortex the quenched samples to precipitate the proteins.

    • Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the presence and quantity of Orphenadrine N-oxide using a validated LC-MS/MS method (see Section IV).

Data Analysis:

  • Plot the concentration of Orphenadrine N-oxide formed over time to determine the initial rate of formation.

  • Perform kinetic analysis (e.g., Michaelis-Menten kinetics) by measuring the initial rates of formation at different substrate concentrations to determine the Km (Michaelis constant) and Vmax (maximum reaction velocity).

Experimental Workflow for In Vitro Metabolism

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep Prepare Incubation Mixture: - Microsomes - Buffer (pH 7.4) - Orphenadrine pre_incubate Pre-incubate at 37°C prep->pre_incubate Transfer start_reaction Add NADPH Regenerating System pre_incubate->start_reaction After 5 min incubate Incubate at 37°C (Time Course) start_reaction->incubate quench Quench Reaction (Ice-cold ACN/MeOH + IS) incubate->quench At each time point centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Kinetics, Rate of Formation) lcms->data

Caption: Workflow for in vitro metabolism of orphenadrine.

III. In Vivo Pharmacokinetic Studies in Animal Models

In vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of Orphenadrine and its N-oxide metabolite in a whole organism. Rodent models, such as rats, are commonly used for initial pharmacokinetic screening.[13][14]

Rationale for Study Design

An in vivo study allows for the determination of key pharmacokinetic parameters for both the parent drug and its metabolite, such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), and area under the concentration-time curve (AUC). This data is vital for assessing the exposure of the N-oxide metabolite and its potential contribution to the overall drug effect.

Protocol for In Vivo Pharmacokinetic Study in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats (e.g., 250-300 g)

  • Orphenadrine formulation for oral (gavage) or intravenous (IV) administration

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Freezer (-80 °C) for plasma storage

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer a single dose of Orphenadrine to the rats via the desired route (e.g., 10 mg/kg orally).

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Process the blood samples by centrifugation to obtain plasma.

  • Sample Storage:

    • Store the plasma samples at -80 °C until analysis.

  • Sample Analysis:

    • Thaw the plasma samples and prepare them for analysis by protein precipitation as described in the in vitro protocol.

    • Quantify the concentrations of both Orphenadrine and Orphenadrine N-oxide using a validated LC-MS/MS method.

Data Analysis:

  • Construct plasma concentration-time profiles for both Orphenadrine and Orphenadrine N-oxide.

  • Calculate the key pharmacokinetic parameters (Cmax, Tmax, t½, AUC) for both analytes using non-compartmental analysis.

Metabolic Pathway of Orphenadrine

metabolic_pathway Orphenadrine Orphenadrine N_oxide Orphenadrine N-oxide Orphenadrine->N_oxide N-Oxidation (FMOs, CYPs) N_demethyl N-desmethylorphenadrine Orphenadrine->N_demethyl N-Demethylation (CYPs) Other_metabolites Other Metabolites Orphenadrine->Other_metabolites Other Pathways N_demethyl->Other_metabolites Further Metabolism

Caption: Simplified metabolic pathways of orphenadrine.

IV. Bioanalytical Method for Quantification of Orphenadrine and Orphenadrine N-oxide

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity, selectivity, and speed.[15][16]

Rationale for LC-MS/MS Method Development

The development of an LC-MS/MS method requires optimization of chromatographic separation and mass spectrometric detection. For quantification, Multiple Reaction Monitoring (MRM) is typically employed, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.

Protocol for LC-MS/MS Method Development and Validation

1. Mass Spectrometry Optimization:

  • Infusion: Infuse a standard solution of Orphenadrine N-oxide into the mass spectrometer to determine the precursor ion (typically [M+H]⁺). The molecular weight of Orphenadrine N-oxide is 285.38 g/mol , so the expected [M+H]⁺ ion is m/z 286.4.[3][17]

  • Fragmentation: Perform product ion scans to identify characteristic fragment ions. For N-oxides, a neutral loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da) is common.[13] Thus, potential product ions to monitor would be m/z 270.4 ([M+H-O]⁺) and m/z 269.4 ([M+H-OH]⁺).

  • MRM Transitions: Select the most intense and specific precursor-product ion transitions for quantification (quantifier) and confirmation (qualifier).

2. Chromatography Optimization:

  • Column Selection: A C18 reversed-phase column is a good starting point for separating the relatively polar N-oxide from the parent drug.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is typically used.

  • Separation: The chromatographic conditions should be optimized to achieve baseline separation of Orphenadrine and Orphenadrine N-oxide from each other and from any interfering matrix components.

3. Sample Preparation:

  • Protein Precipitation: As described in the previous sections, protein precipitation with acetonitrile or methanol is a simple and effective method for extracting the analytes from plasma or microsomal incubation samples.

  • Stability: The stability of Orphenadrine N-oxide in the biological matrix during sample collection, storage, and processing should be thoroughly evaluated. N-oxides can be unstable and may revert to the parent amine, especially in the presence of certain matrix components or under inappropriate storage conditions.[4][15]

4. Method Validation:

  • The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.

Analyte Proposed Precursor Ion (m/z) Proposed Product Ions (m/z) Rationale
Orphenadrine270.3181.1Fragmentation of the ether linkage.
Orphenadrine N-oxide286.4270.4, 269.4Neutral loss of oxygen or hydroxyl radical, characteristic of N-oxides.

Table 1: Proposed MRM Transitions for LC-MS/MS Analysis

V. Pharmacological Activity and Stability of Orphenadrine N-oxide

An important aspect of characterizing a metabolite is to determine its pharmacological activity. N-oxide metabolites can range from being inactive to having similar or even enhanced activity compared to the parent drug.[6] In some cases, N-oxides act as prodrugs, being reduced back to the active tertiary amine in vivo.[8]

Investigating Pharmacological Activity

The pharmacological activity of synthesized Orphenadrine N-oxide can be assessed using a variety of in vitro and in vivo models. For example, its anticholinergic activity can be evaluated in receptor binding assays or in isolated tissue preparations. Its muscle relaxant properties can be tested in animal models of muscle spasm.[18]

Assessing Stability

The stability of Orphenadrine N-oxide is a critical consideration for both in vivo studies and bioanalysis. N-oxides can be susceptible to chemical and enzymatic reduction back to the parent amine.[15] Stability should be assessed in the biological matrices of interest (e.g., plasma, urine) under various storage conditions (room temperature, 4 °C, -20 °C, -80 °C) and through freeze-thaw cycles.[19] The use of antioxidants and control of pH during sample handling may be necessary to prevent degradation.[15]

Conclusion

The study of Orphenadrine N-oxide is an essential component of a comprehensive pharmacokinetic evaluation of orphenadrine. The protocols and guidelines presented here provide a framework for the synthesis, in vitro and in vivo characterization, and bioanalytical quantification of this metabolite. By elucidating the role of Orphenadrine N-oxide, researchers can gain a more complete understanding of the disposition and pharmacological effects of orphenadrine, ultimately contributing to its safer and more effective use.

References

  • Axios Research. Orphenadrine N-Oxide - CAS - 29215-00-7. Available from: [Link]

  • PubChem. Orphenadrine. National Center for Biotechnology Information. Available from: [Link]

  • Wilson, W. R., & Hay, M. P. (1997). Tertiary amine N-oxides as bioreductive drugs: DACA N-oxide, nitracrine N-oxide and AQ4N. British journal of cancer. Supplement, 29, S43–S47.
  • Srinivas, N. R. (2012). Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Regulated Bioanalysis: Fundamentals and Practice.
  • Lee, S. Y., Oh, H. J., Kim, J. W., Kim, Y. G., Moon, C. J., & Lee, E. H. (2006). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 839(1-2), 118–123.
  • iNova Pharmaceuticals. (2021).
  • Hunskaar, S., & Donnell, D. (1991). Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions.
  • Sebaiy, M. M., El-Adl, S. M., Mattar, A. M., & Elgawish, M. A. (2022). Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS Spectrometry Method: Pharmacokinetics and Drug-Drug Interaction Profile Studies.
  • Drugs.com. Orphenadrine Monograph for Professionals. Available from: [Link]

  • Wikipedia. Orphenadrine. Available from: [Link]

  • Wollenberg, L., & Steinhilber, D. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(8), 5949-5975.
  • Ramanathan, R., Jemal, M., & Xia, Y. Q. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical chemistry, 72(6), 1352–1359.
  • Knights, K. M., Stresser, D. M., Miners, J. O., & Crespi, C. L. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.24.
  • Sharma, V., Kumar, V., & Singh, B. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781.
  • Guo, Z., Raeissi, S., White, R. B., & Stevens, J. C. (1997). Orphenadrine and methimazole inhibit multiple cytochrome P450 enzymes in human liver microsomes.
  • Li, W., Jia, H., & Liu, G. (2019). Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of analytical toxicology, 43(7), 548–555.
  • Venkatasai Life Sciences. Orphenadrine N-Oxide. Available from: [Link]

  • SCIEX. (2022).
  • Subba Reddy, P., & et al. (2014). Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation.
  • USP-NF. (2016).
  • O'Neil, I. A. (2014). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository.
  • Hypha Discovery. Regio-selective Formation of N-oxide Metabolites. Available from: [Link]

Sources

Application Note & Protocol: A Validated LC-MS/MS Method for the Quantitative Analysis of Orphenadrine N-oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Orphenadrine is an anticholinergic and antihistaminic agent from the ethanolamine class, primarily utilized as a skeletal muscle relaxant and for the management of Parkinson's disease.[1][2] Upon administration, orphenadrine is extensively metabolized in the liver, with one of its key transformation products being Orphenadrine N-oxide.[2][3] The quantification of metabolites like Orphenadrine N-oxide in biological matrices is fundamental to pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. It provides critical insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile, helping to build a comprehensive understanding of its efficacy and safety.

The analytical challenge in quantifying N-oxides lies in their distinct physicochemical properties compared to their parent tertiary amines. N-oxides are significantly more polar and possess a zwitterionic character at physiological pH, which can complicate extraction and chromatographic separation.[4][5] Furthermore, they can be susceptible to thermal degradation, making analytical techniques like Gas Chromatography (GC) less suitable without derivatization or specialized injection methods.[6]

This application note details a robust and highly selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Orphenadrine N-oxide in human plasma. LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range, allowing for accurate quantification even at low physiological concentrations.[7][8] The protocol herein is developed in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, ensuring data integrity and regulatory compliance.[9][10][11]

The Analytical Workflow: A Strategic Overview

The successful quantification of Orphenadrine N-oxide hinges on a multi-stage process designed to isolate the analyte from a complex biological matrix and present it cleanly to the analytical instrument. The workflow emphasizes efficiency, reproducibility, and the minimization of matrix effects.

G cluster_pre Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_post Data Processing & Validation Sample Plasma Sample Receipt (with Internal Standard) Precip Protein Precipitation (PPT) [High-Throughput Screening] Sample->Precip SPE Solid-Phase Extraction (SPE) [Gold Standard Clean-up] Sample->SPE Evap Evaporation & Reconstitution Precip->Evap supernatant SPE->Evap eluate LC UHPLC Separation (Reversed-Phase) Evap->LC MS Tandem Mass Spectrometry (ESI+ MRM Detection) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Validation & Reporting (ICH M10 Guidelines) Quant->Report

Caption: High-level workflow for Orphenadrine N-oxide bioanalysis.

Recommended Materials and Instrumentation

  • Analytes: Orphenadrine N-oxide reference standard, Orphenadrine-d5 N-oxide (or other suitable internal standard).

  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • SPE Manifold: 96-well or cartridge-based vacuum manifold.

  • Reagents: HPLC-grade acetonitrile, methanol, water, formic acid, and ammonium hydroxide. Human plasma (K2EDTA).

  • SPE Cartridges: Polymeric reversed-phase or mixed-mode cation exchange cartridges (e.g., Agilent Bond Elut Plexa, Waters Oasis MCX).[12]

Detailed Protocols and Methodologies

Preparation of Standards and Quality Controls (QCs)

The foundation of accurate quantification is the preparation of precise calibration standards and QCs.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Orphenadrine N-oxide and the internal standard (IS), dissolve in 1 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile:water to prepare working solutions for spiking calibration standards (CS) and quality controls (QCs).

  • Calibration Standards & QCs: Spike appropriate amounts of the working standard solutions into blank human plasma to achieve the desired concentration range (e.g., 0.1 to 100 ng/mL). Prepare QCs at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low, Mid, and High.

  • Internal Standard Working Solution: Dilute the IS primary stock to a final concentration of 20 ng/mL in 50:50 acetonitrile:water. This solution will be added to all samples, standards, and QCs.

Sample Preparation: Isolating the Analyte

Sample preparation is arguably the most critical step, directly impacting method sensitivity, accuracy, and robustness. We present two validated protocols: Solid-Phase Extraction (SPE) for optimal cleanliness and Protein Precipitation (PPT) for high-throughput needs.

SPE provides superior cleanup by partitioning the analyte onto a solid sorbent, allowing matrix interferences to be washed away.[13][14] A mixed-mode cation exchange mechanism is ideal for the basic nature of Orphenadrine N-oxide.

G start Start: Plasma Sample + IS cond 1. Condition (Methanol, then Water) start->cond equil 2. Equilibrate (Acidic Buffer, e.g., Formate) cond->equil load 3. Load Sample (Analyte Binds to Sorbent) equil->load wash1 4. Wash 1 (Aqueous Acid to Remove Polar Impurities) load->wash1 wash2 5. Wash 2 (Methanol to Remove Non-polar Impurities) wash1->wash2 elute 6. Elute (5% NH4OH in Methanol) wash2->elute end Evaporate & Reconstitute for LC-MS/MS elute->end

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

Step-by-Step SPE Protocol:

  • Pre-treatment: To 100 µL of plasma sample (or CS/QC), add 20 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 100 mM formic acid.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.

PPT is a rapid, non-selective method that removes the bulk of proteins by denaturation with an organic solvent.[7][8] It is suitable for early discovery or when high throughput is prioritized over ultimate sensitivity.

Step-by-Step PPT Protocol:

  • To 100 µL of plasma sample (or CS/QC), add 20 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or vial.

  • Evaporate and reconstitute as described in the SPE protocol.

LC-MS/MS Instrumental Analysis

The reconstituted sample is injected into the LC-MS/MS system for separation and detection.

Table 1: Optimized LC-MS/MS Parameters

Parameter Condition Rationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Provides good retention and peak shape for polar analytes.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier promotes protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for gradient elution.
Gradient 5% B to 95% B over 3 min Ensures separation from endogenous components and parent drug.
Flow Rate 0.4 mL/min Typical for UHPLC columns, ensuring sharp peaks.
Column Temp. 40°C Improves peak shape and reduces viscosity.
Injection Vol. 5 µL Balances sensitivity with potential for column overload.
Ionization Mode ESI, Positive Orphenadrine N-oxide contains a basic nitrogen readily protonated.
MRM Transitions See Table 2 below Provides high specificity and sensitivity for quantification.

| Run Time | ~5 minutes | Allows for rapid sample throughput. |

Table 2: Proposed MRM Transitions (To be optimized empirically)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Orphenadrine N-oxide 286.2 181.1 ~20

| Orphenadrine-d5 N-oxide (IS) | 291.2 | 186.1 | ~20 |

Rationale for MRM selection: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion (181.1) is a characteristic fragment of the orphenadrine core structure, resulting from the cleavage of the ether linkage. This transition provides both specificity and a strong signal. The collision energy must be optimized on the specific instrument to maximize fragment intensity.

Bioanalytical Method Validation (BMV)

A full method validation must be performed to demonstrate that the analytical method is reliable and reproducible for its intended use.[15][16] The validation should adhere to the latest regulatory guidance from bodies like the FDA or ICH.[9][10]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria (ICH M10)
Selectivity Ensure no interference from endogenous matrix components. Response in blank samples should be <20% of LLOQ response.
Linearity & Range Define the concentration range over which the method is accurate and precise. r² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the true value and their variability. Mean accuracy within ±15% of nominal; precision (%CV) ≤15% (±20% and ≤20% at LLOQ).
Matrix Effect Assess the suppression or enhancement of ionization by matrix components. IS-normalized matrix factor %CV should be ≤15%.
Recovery Measure the efficiency of the extraction process. Should be consistent, precise, and reproducible across the concentration range.

| Stability | Evaluate analyte stability under various storage and handling conditions. | Mean concentrations of stability samples must be within ±15% of nominal (freshly prepared) samples. |

Conclusion and Field-Proven Insights

This application note provides a comprehensive framework for the quantitative analysis of Orphenadrine N-oxide in human plasma using LC-MS/MS. The choice between a robust SPE protocol and a high-throughput PPT method allows flexibility based on the specific requirements of the study phase.

Key Insights from Experience:

  • Internal Standard is Crucial: Due to the multi-step sample preparation, a stable isotope-labeled internal standard is highly recommended to correct for variability in extraction recovery and matrix effects.

  • pH Control in SPE: The pH of the loading and washing steps is critical for mixed-mode SPE. Insufficient acidification during loading can lead to poor retention of the N-oxide.

  • Potential for Back-Reduction: N-oxides can sometimes be reduced back to the parent amine in the mass spectrometer source. This should be monitored during method development by also tracking the MRM transition of the parent drug (Orphenadrine).

  • Stability is Key: The stability of N-oxides in biological matrices can be a concern.[17] It is imperative to conduct thorough freeze-thaw and long-term stability assessments to ensure sample integrity.

By adhering to the detailed protocols and validation principles outlined, researchers can generate high-quality, reliable data for pharmacokinetic and drug metabolism studies involving Orphenadrine N-oxide.

References

  • Lee, H. D., et al. (2006). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Journal of Chromatography B, 842(1), 130-135. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) | Request PDF. [Link]

  • PubChem. (n.d.). Orphenadrine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Orphenadrine. [Link]

  • Rando, M., et al. (2009). Determination of orphenadrine plasma levels using HPLC with diode array detection and a novel solid-phase extraction procedure in psychiatric patients. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 424-428. [Link]

  • Drugs.com. (2024). Orphenadrine Monograph for Professionals. [Link]

  • Kobus, M., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5168-5184. [Link]

  • Kobus, M., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. [Link]

  • Vidal, L., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Chemosphere, 308(Pt 3), 136661. [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • Musial, J., & Kubica, P. (2018). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PMC. [Link]

  • Powis, G., & Ames, M. M. (1980). Determination of indicine N-oxide and indicine in plasma and urine by electron-capture gas-liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 181(1), 95-101. [Link]

  • Jähnchen, E., et al. (1978). Controlled thermal degradation for the identification and quantification of amine N-oxides in urine. Journal of Chromatography B: Biomedical Sciences and Applications, 146(3), 407-414. [Link]

  • Tsikas, D. (2005). Methods of quantitative analysis of the nitric oxide metabolites nitrite and nitrate in human biological fluids. Free Radical Research, 39(8), 797-815. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Orphenadrine N-Oxide Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Orphenadrine N-oxide is a primary oxidative degradant and metabolite of the muscle relaxant Orphenadrine. Unlike its parent tertiary amine, the N-oxide moiety introduces significant thermal and zwitterionic instability.

For researchers and analytical scientists, this compound presents two distinct challenges:

  • Thermal Instability (Cope Elimination): The N-oxide functionality is susceptible to a concerted thermal elimination reaction, reverting to degradation products even during standard storage or analysis.

  • Analytical Artifacts: In LC-MS workflows, Orphenadrine N-oxide frequently undergoes in-source reduction or fragmentation, leading to false identification of the parent drug or misquantification.

This guide provides the mechanistic understanding and troubleshooting protocols required to handle, analyze, and stabilize this compound.

Critical Stability Factors & Handling

Thermodynamic Instability

The N-oxide bond is polar and chemically labile. Stability is governed by the availability of


-hydrogens on the ethyl chain, which facilitates Cope Elimination .
ParameterStability StatusMechanism / Risk
Temperature Critical Risk At T > 60°C (and rapidly >100°C), the N-oxide oxygen abstracts a

-proton, causing cleavage into an alkene and hydroxylamine.
pH (Solution) pH Dependent Acidic (pH < 4): Stable. Protonation of the N-oxide oxygen (

) prevents it from acting as the intramolecular base required for elimination.Neutral/Basic (pH > 6): Unstable. The unprotonated oxygen is sufficiently basic to initiate Cope elimination.
Solvent Moderate Risk Protic solvents (Water, MeOH) stabilize the N-oxide via hydrogen bonding. Aprotic solvents (DMSO, ACN) raise the ground state energy, potentially lowering the activation energy for degradation.
Light Sensitive Like the parent ether, the benzylic C-O bond is susceptible to photo-cleavage. Amber glassware is mandatory.
Storage Protocol
  • State: Store as a solid lyophilized powder whenever possible.

  • Temperature: -20°C (Long-term) or 4°C (Working standards). Never heat to dissolve.

  • Reconstitution: Use acidified solvents (e.g., 0.1% Formic Acid in Water/Acetonitrile) to protonate the N-oxide and inhibit elimination.

Degradation Mechanism: The Cope Elimination[1][2]

The primary degradation pathway for Orphenadrine N-oxide is the Cope Elimination , a concerted, thermally driven syn-elimination.[1][2]

The Pathway:

  • Conformation: The amine oxide adopts a specific conformation where the N-oxide oxygen and a

    
    -hydrogen are syn-periplanar (eclipsed).
    
  • Transition State: A 5-membered cyclic transition state forms.[1][3]

  • Cleavage: The C-N bond breaks, and the C-H bond breaks simultaneously.

  • Products:

    • N,N-Dimethylhydroxylamine (The nitrogenous fragment).

    • Orphenadrine Vinyl Ether (The alkene fragment). Note: This vinyl ether is hydrolytically unstable and will rapidly degrade into 2-methylbenzhydrol and acetaldehyde in aqueous media.

Visualizing the Pathway

CopeElimination NOxide Orphenadrine N-Oxide (Reactant) TS 5-Membered Cyclic Transition State (Syn-Periplanar) NOxide->TS Heat (>60°C) Syn-Alignment Products Cleavage Products TS->Products Concerted Elimination Hydroxylamine N,N-Dimethylhydroxylamine Products->Hydroxylamine Alkene Vinyl Ether Intermediate Products->Alkene Hydrolysis Hydrolysis Products: 2-Methylbenzhydrol + Acetaldehyde Alkene->Hydrolysis + H2O (Rapid)

Figure 1: The Cope Elimination pathway. Thermal stress causes the N-oxide to cleave into a hydroxylamine and an alkene via a cyclic transition state.[4][2]

Analytical Troubleshooting (LC-MS)

A common issue in metabolomics and impurity profiling is the false identification of Orphenadrine in N-oxide standards. This is often an artifact of the mass spectrometer source conditions, not sample impurity.

The "In-Source" Phenomenon

High temperatures in Electrospray Ionization (ESI) or APCI sources can drive the thermal deoxygenation of the N-oxide back to the parent amine (Orphenadrine,


 270) or induce the Cope elimination before detection.
Diagnostic Workflow

Q: How do I know if the Orphenadrine peak is real or an artifact?

Follow this decision tree to validate your method:

LCMS_Troubleshooting Start Issue: Parent Drug (m/z 270) Detected in N-Oxide Standard Step1 Step 1: Check Retention Time (RT) Start->Step1 Decision1 Do peaks co-elute? Step1->Decision1 ResultA Different RTs: Real Impurity. (N-oxide is more polar, elutes earlier in RP) Decision1->ResultA No ResultB Same RT: Likely In-Source Artifact Decision1->ResultB Yes Step2 Step 2: Lower Source Temp (e.g., 500°C -> 250°C) ResultB->Step2 Decision2 Does Parent Signal Decrease? Step2->Decision2 ResultC Yes: Confirmed Thermal Artifact. Optimize Source Parameters. Decision2->ResultC Yes ResultD No: Check Cone Voltage/Declustering Potential. High energy can fragment N-O bond. Decision2->ResultD No

Figure 2: Diagnostic workflow for distinguishing between actual sample impurities and instrument-induced artifacts.

Recommended LC-MS Parameters
  • Ionization: ESI Positive Mode (APCI is too energetic/thermal).

  • Source Temperature: Keep

    
    .
    
  • Cone Voltage / Declustering Potential: Set to minimal values. N-O bonds are weak (

    
    ) and cleave easily.
    
  • Mobile Phase: Acidic (0.1% Formic Acid). This protonates the N-oxide, stabilizing it during the evaporation process in the source.

Frequently Asked Questions (FAQs)

Q1: My Orphenadrine N-oxide standard has turned yellow. Is it still usable? A: Likely not. Yellowing often indicates the formation of conjugated degradation products (like the vinyl ether or subsequent oxidation products) or N,N-dimethylhydroxylamine accumulation. Verify purity via HPLC-UV (220 nm). If purity is <95%, discard.

Q2: Can I use Gas Chromatography (GC) to analyze Orphenadrine N-oxide? A: No. The injection port temperatures (200-250°C) will instantly convert 100% of the N-oxide into Cope elimination products (alkenes). You will detect the degradation products, not the N-oxide. Use LC-UV or LC-MS.

Q3: How do I distinguish the N-oxide from hydroxylated metabolites (e.g., 4-hydroxy-orphenadrine)? A: Both add +16 Da to the parent mass.

  • MS/MS Fragmentation: N-oxides characteristically lose 16 Da (Oxygen radical) or 17 Da (OH radical) or 18 Da (Water) very easily. Hydroxylated metabolites are more stable and typically lose water (18 Da) only if aliphatic, or show ring fragmentation if aromatic.

  • Retention Time: In Reverse Phase (C18), the N-oxide is significantly more polar and will elute earlier than the parent and most hydroxylated derivatives.

Q4: What is the specific "Impurity" designation for the N-oxide? A: In various pharmacopeial contexts (BP/USP), Orphenadrine N-oxide is often related to oxidative degradation profiles. While specific letter designations (e.g., Impurity E) can vary by edition, it is chemically identified as N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine N-oxide . Always refer to the specific certificate of analysis or current monograph.

References

  • Cope, A. C., et al. (1949).[5] "Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines." Journal of the American Chemical Society.[5] Link

  • Ma, B., et al. (2005). "Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds." Rapid Communications in Mass Spectrometry. Link

  • British Pharmacopoeia Commission. (2024). "Orphenadrine Citrate Monograph: Impurities." British Pharmacopoeia.[6] Link

  • U.S. Pharmacopeia (USP). (2023). "Orphenadrine Citrate: Organic Impurities." USP-NF. Link

  • Flores, E., et al. (2022). "Chemical Stability Study of H1 Antihistaminic Drugs... Diphenhydramine."[7][8] Pharmaceutics (MDPI). (Provides analogous data for the diphenhydramine class). Link

Sources

Common challenges in Orphenadrine N-oxide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Orphenadrine N-Oxide Synthesis Current Status: Online 🟢 Operator: Senior Application Scientist (Metabolite Synthesis Division)

Welcome to the Technical Support Portal

Subject: Troubleshooting & Optimization of Orphenadrine N-Oxide Synthesis Case ID: ORPH-NOX-001 Context: Orphenadrine N-oxide is a primary metabolite formed via hepatic oxidation. Synthesizing high-purity reference standards is critical for pharmacokinetic (PK) assays and stability testing. However, the tertiary amine oxide moiety presents unique challenges regarding thermal instability (Cope elimination) and hygroscopicity.

This guide addresses the three most common "support tickets" we receive from researchers attempting this synthesis.

Ticket #1: Reaction Optimization & Oxidant Selection

User Query: "I am using Hydrogen Peroxide (


) in methanol, but the conversion is slow (48h+). If I heat it, I see new impurities. Should I switch oxidants?"

Scientist Response: Yes. While


 is "greener," it is often kinetically sluggish for sterically hindered tertiary amines like Orphenadrine without a catalyst. Heating this reaction is dangerous due to thermal degradation (see Ticket #2).

Recommendation: Switch to m-Chloroperbenzoic acid (mCPBA) in Dichloromethane (DCM) or Chloroform.[1] It is electrophilic and reacts rapidly with the nucleophilic nitrogen of Orphenadrine at low temperatures.

Optimized Protocol (mCPBA Route):

  • Dissolution: Dissolve Orphenadrine free base (1.0 eq) in DCM (anhydrous is preferred but not strictly required).

  • Cooling: Cool the solution to 0°C (Ice bath). Critical Step.

  • Addition: Add mCPBA (1.1 – 1.2 eq) portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS. Conversion is usually complete within 2–4 hours.

  • Quench: Do not just evaporate! You must neutralize the m-chlorobenzoic acid byproduct (see Ticket #3).[1]

Data Comparison: Oxidant Efficiency

FeatureHydrogen Peroxide (

)
mCPBA
Reaction Time 24–72 hours2–4 hours
Temperature Often requires >40°C (Risk!)0°C to RT (Safe)
Byproducts Water (benign)m-Chlorobenzoic acid (difficult to remove)
Yield Variable (50–70%)High (>85%)
Suitability Industrial/Large ScaleLab Scale/Reference Standards

Ticket #2: Thermal Instability (The Cope Elimination)

User Query: "My LC-MS showed 98% purity in the reaction pot. After rotary evaporation at 50°C, the purity dropped to 85%, and I see a peak corresponding to N,N-dimethylhydroxylamine. What happened?"

Scientist Response: You have triggered a Cope Elimination . Orphenadrine N-oxide contains


-hydrogens on the ethyl chain. Upon heating, the N-oxide oxygen abstracts a 

-proton in a concerted 5-membered cyclic transition state, cleaving the molecule into a vinyl ether and N,N-dimethylhydroxylamine.

The Rule of Thumb: Never exceed 35°C during workup.

Visualizing the Failure Mode:

CopeElimination OrphNO Orphenadrine N-Oxide (Target Product) Heat Heat (>40°C) Trigger OrphNO->Heat Exposure TS 5-Membered Cyclic Transition State Heat->TS Syn-Elimination Products Degradation Products: 1. Vinyl Ether deriv. 2. N,N-Dimethylhydroxylamine TS->Products Irreversible Cleavage

Figure 1: Mechanism of Thermal Degradation (Cope Elimination) in Orphenadrine N-oxide.

Corrective Action:

  • Bath Temp: Set rotary evaporator bath to <30°C .

  • Vacuum: Use high vacuum to remove solvents at lower temperatures rather than increasing heat.

  • Storage: Store the final product at -20°C.

Ticket #3: Purification & "The Sticky Solid"

User Query: "I cannot get the m-chlorobenzoic acid (mCBA) out. Also, my final product turned into a goo on the benchtop."

Scientist Response: N-oxides are highly polar and hygroscopic.[2] They form strong hydrogen bonds with water and acids.

  • Removing mCBA: Standard acid/base washes often fail because the N-oxide is water-soluble and zwitterionic.

  • Hygroscopicity: The "goo" is the N-oxide absorbing atmospheric moisture.

Troubleshooting Workflow:

Step 1: The Scavenger Wash (Chemical Removal) After the reaction, wash the DCM layer with 10% aqueous


  (Potassium Carbonate) x 3.
  • Why? This converts mCBA to its water-soluble potassium salt, while the Orphenadrine N-oxide (mostly neutral/zwitterionic) remains in the organic layer.

Step 2: Solid Phase Extraction (Chromatographic Removal) If mCBA persists, pass the crude material through a pad of Basic Alumina .

  • Why? Silica gel is acidic and can degrade N-oxides or cause streaking. Basic alumina retains the acidic impurities effectively.

Step 3: Handling the Hygroscopic Solid

  • Do not dry on an open bench.

  • Lyophilization (freeze-drying) from benzene or dioxane (if safety permits) often yields a nice powder.

  • Store under Argon in a desiccator.

Synthesis Workflow Diagram:

SynthesisWorkflow Start Start: Orphenadrine Free Base (Dissolve in DCM) React Add mCPBA (1.1 eq) Temp: 0°C -> RT Time: 2-4 Hours Start->React Check TLC Check (Complete?) React->Check Check->React No (Stir longer) Wash Wash: 10% K2CO3 (aq) Removes mCBA byproduct Check->Wash Yes Dry Dry Organic Layer (Na2SO4 + Filter) Wash->Dry Evap Concentrate WARNING: Bath < 30°C Dry->Evap Final Final Product: Orphenadrine N-Oxide (Store @ -20°C) Evap->Final

Figure 2: Optimized Synthesis Workflow for Orphenadrine N-oxide minimizing thermal stress.

References

  • Cope Elimination Mechanism

    • Cope, A. C., et al. (1960).[3] "Amine Oxides. VIII. Medium-sized Cyclic Olefins from Amine Oxides." Journal of the American Chemical Society.[3]

  • Orphenadrine Metabolism & N-Oxide Identification

    • Beckett, A. H., & Khan, F. (1971). "Metabolism, distribution and excretion of orphenadrine in man." Journal of Pharmacy and Pharmacology.
  • General N-Oxide Synthesis Protocols

    • BenchChem. (2025).[1] "Synthesis of N-oxides using mCPBA: Application Note."

    • (General Protocol Reference)

  • Stability of Tertiary Amine N-Oxides

    • Chiron, S., et al. (2022). "Persistence of N-oxides transformation products of tertiary amine drugs." Chemosphere.

Sources

Orphenadrine N-oxide impurity identification and control

[1]

Topic: Identification, Analysis, and Control of Orphenadrine N-Oxide (Impurity) Ticket ID: ORPH-NOX-001 Status: Active Expert Level: Senior Application Scientist[]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with Orphenadrine N-oxide , a common oxidative degradation product of Orphenadrine Citrate.

Orphenadrine contains a tertiary amine moiety, making it susceptible to N-oxidation when exposed to peroxides, oxygen, or light.[] This impurity (CAS 29215-00-7) is critical to monitor because it represents a degradation pathway that can be accelerated by excipient incompatibility (specifically peroxides in binders like Povidone or PEG).[]

Module 1: Identification & Characterization

Q: How do I definitively identify Orphenadrine N-oxide versus other polar impurities?

A: Retention time (RT) matching alone is insufficient due to the similar polarity of N-oxides and other hydroxylated degradants.[] You must use LC-MS/MS for structural confirmation.[]

Mass Spectrometry Signature: Orphenadrine N-oxide exhibits a distinct fragmentation pattern compared to the parent drug.[]

ParameterOrphenadrine (Parent)Orphenadrine N-oxide (Impurity)Diagnostic Note
Formula C₁₈H₂₃NOC₁₈H₂₃NO₂Addition of Oxygen (+16 Da)
Monoisotopic Mass 269.18 Da285.17 Da
[M+H]⁺ (ESI) m/z 270 m/z 286 Primary MS1 identifier.[]
Key Fragments (MS2) m/z 181 (Tropine-like), m/z 165m/z 270 ([M+H]⁺ - 16)Characteristic Loss of Oxygen: N-oxides often lose the oxygen atom in the collision cell, showing a fragment identical to the parent drug's precursor ion.[]
Q: Why does the N-oxide peak disappear or quantitate lower when I switch from LC to GC?

A: Thermal Instability. N-oxides are thermally labile.[] In a Gas Chromatography (GC) injector port (typically >200°C), Orphenadrine N-oxide undergoes Cope Elimination or deoxygenation, reverting to the parent amine or forming an olefin.[]

  • Action: Do not use GC for quantifying Orphenadrine N-oxide. Use HPLC or UPLC.[][2]

Module 2: Analytical Method Troubleshooting

Q: I am seeing severe peak tailing for the N-oxide. How do I fix this?

A: Tailing in tertiary amines and their N-oxides is usually caused by the interaction of the positive charge on the nitrogen with residual silanols on the silica column.[]

Troubleshooting Protocol:

  • Check Mobile Phase pH:

    • N-oxides are polar and basic.[] Ensure your buffer pH is sufficiently controlled.[]

    • Recommendation: Use a Triethylamine (TEA) modifier (0.1%) in the mobile phase.[] TEA competes for the active silanol sites, sharpening the peak.[]

  • Column Selection:

    • Switch to a "Base Deactivated" (BDS) or high-coverage C18 column (e.g., Waters XBridge or Phenomenex Luna C18(2)) which shields silanols.[]

  • Ionic Strength:

    • Increase buffer concentration (e.g., from 10mM to 25mM Ammonium Acetate) to suppress ionic interactions.[]

Q: Is it possible to generate the N-oxide during the analysis (Artifact formation)?

A: Yes. If your mobile phase contains Tetrahydrofuran (THF) or ethers that have not been stabilized, they may contain peroxides.[]

  • Test: Inject a fresh standard of Orphenadrine. If the N-oxide peak area increases over time in the autosampler, your mobile phase or diluent is oxidizing the sample.[]

  • Fix: Use HPLC-grade solvents without stabilizers, or add a micro-amount of antioxidant (e.g., sodium metabisulfite) to the sample diluent if stability is poor.[]

Visual: Analytical Troubleshooting Logic

AnalyticalTroubleshootingStartIssue: Poor N-Oxide Peak AnalysisCheckMethodIs method GC or LC?Start->CheckMethodGC_PathGC MethodCheckMethod->GC_PathGCLC_PathLC MethodCheckMethod->LC_PathHPLC/UPLCThermalDecompSTOP: Thermal Decomposition(Cope Elimination)GC_Path->ThermalDecompCheckShapeIssue: Peak Tailing?LC_Path->CheckShapeSilanolCause: Silanol InteractionCheckShape->SilanolYesCheckGhostIssue: Peak Growing in Vial?CheckShape->CheckGhostNoFixSilanolAction: Add TEA modifieror use End-capped ColumnSilanol->FixSilanolPeroxideCause: Peroxides in Diluent/Mobile PhaseCheckGhost->PeroxideYesFixPeroxideAction: Change Solvents(Avoid unstabilized THF)Peroxide->FixPeroxide

Caption: Decision tree for diagnosing analytical artifacts and method issues related to Orphenadrine N-oxide.

Module 3: Root Cause & Control Strategy

Q: Why is Orphenadrine N-oxide appearing in my stability batches?

A: The formation of N-oxides is an oxidative pathway .[] The nitrogen atom in the tertiary amine has a lone pair of electrons that is highly susceptible to attack by Reactive Oxygen Species (ROS).[]

Primary Sources of Oxidation:

  • Excipient Peroxides: Common binders like Povidone (PVP) , Crospovidone , and Polyethylene Glycol (PEG) often contain trace hydroperoxides as manufacturing byproducts.[]

  • Headspace Oxygen: Insufficient nitrogen purging during packaging.[]

  • Trace Metals: Iron or Copper ions in excipients can catalyze oxidation (Fenton chemistry).[]

Visual: Mechanism of Formation

N_Oxide_MechanismOrphOrphenadrine(Tertiary Amine)TransitionNucleophilic Attack(N lone pair -> O)Orph->Transition + PeroxidePeroxidePeroxides (ROOH)(From Excipients/Air)Peroxide->TransitionNOxideOrphenadrine N-Oxide(Impurity)Transition->NOxide Oxidation

Caption: The nucleophilic attack of the tertiary amine nitrogen on peroxide species leads to N-oxide formation.[]

Control Strategy Protocol

If N-oxide levels exceed ICH Q3B limits (typically >0.2%), implement the following:

Control ParameterAction ItemScientific Rationale
Excipient Selection Switch to "Low Peroxide" grades of Povidone/PEG.Standard Povidone can have up to 400 ppm peroxides; Low Peroxide grades have <20 ppm [1].[]
Antioxidants Add Sodium Metabisulfite or BHT.[]These act as sacrificial reducing agents, scavenging ROS before they react with the drug API.[]
Packaging Use Oxygen scavengers or Nitrogen overlay.[]Reduces the availability of atmospheric oxygen required for auto-oxidation.[]
pH Micro-environment Acidify the formulation slightly (if stable).Protonating the amine (forming the salt) ties up the lone pair electrons, making them less available for oxidative attack [2].[]

References

  • PubChem. (n.d.).[] Orphenadrine N-oxide | C18H23NO2.[][3][4] National Library of Medicine.[] Retrieved from [Link]

  • Bickel, M. H. (1969).[] The pharmacology and biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325–355.[] Retrieved from [Link]

  • Waterman, K. C., et al. (2002).[] Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1–32.[] Retrieved from [Link]

Technical Support Center: Orphenadrine N-Oxide Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Matrix Effects & In-Source Instability in LC-MS/MS

Doc ID: TECH-ORPH-NOX-001 Status: Active Audience: Bioanalytical Scientists, Method Development Leads

Introduction: The Dual Challenge

Welcome to the technical guide for Orphenadrine N-oxide (Orph-NO) quantification. Analyzing N-oxide metabolites presents a unique "double jeopardy" in LC-MS/MS bioanalysis:

  • Thermal Instability (The "Ghost" Signal): N-oxides are thermally labile. In the high-temperature environment of an Electrospray Ionization (ESI) source, they can deoxygenate, reverting to the parent drug (Orphenadrine). This leads to underestimation of the metabolite and overestimation of the parent drug.

  • Matrix Effects (The "Invisible" Wall): As a polar metabolite, Orph-NO elutes earlier than the lipophilic parent drug on Reversed-Phase columns. This often places it directly in the "suppression zone"—the early chromatographic window dominated by unretained salts and polar phospholipids.

This guide provides self-validating protocols to diagnose and neutralize these threats.

Module 1: Diagnosing In-Source Fragmentation

User Question: "I am detecting Orphenadrine in my 'Metabolite-Only' QC samples. Is my reference standard contaminated, or is this an instrument artifact?"

Technical Diagnosis: This is likely In-Source Conversion . Orphenadrine N-oxide can lose its oxygen atom in the ion source (ESI/APCI) due to high desolvation temperatures or collision energies, appearing as the parent ion (


 270.2) in the mass spectrometer.[1][2][3][4]

The Causality:



If the Parent and N-oxide co-elute chromatographically, the mass spectrometer cannot distinguish between the "real" parent drug present in the sample and the "ghost" parent generated inside the source.

Troubleshooting Protocol: The Separation Test

You must chromatographically separate the Parent from the N-oxide to quantify accurately.

  • Inject a pure standard of Orphenadrine N-oxide (100 ng/mL).

  • Monitor two MRM channels:

    • Channel A: Orph-NO transition (e.g.,

      
      )
      
    • Channel B: Parent Orphenadrine transition (e.g.,

      
      )
      
  • Analyze Retention Times (RT):

    • If you see a peak in Channel B at the exact same RT as the peak in Channel A, In-Source Conversion is occurring.

    • Action: You must optimize the LC gradient to achieve baseline resolution (

      
      ) between the Parent and N-oxide.
      
Visual Logic: In-Source Conversion Workflow

InSourceConversion Start Start: Pure Orph-NO Standard Inject Inject into LC-MS/MS Start->Inject Monitor Monitor Parent MRM (m/z 270) & N-Oxide MRM (m/z 286) Inject->Monitor Decision Do peaks co-elute? Monitor->Decision ResultBad CRITICAL FAILURE Cannot distinguish Real Parent from In-Source Artifact Decision->ResultBad Yes (Same RT) ResultGood PASS Artifact is chromatographically separated from Parent Decision->ResultGood No (Different RT) Action Action: Adjust Gradient/Column for Baseline Separation ResultBad->Action Action->Inject Re-test

Figure 1: Decision tree for diagnosing and resolving in-source conversion of N-oxides.

Module 2: Matrix Effects (Ion Suppression)

User Question: "My recovery is consistent in water, but the Orphenadrine N-oxide signal drops by 40% in patient plasma samples. The internal standard isn't correcting it fully."

Technical Diagnosis: This is Ion Suppression , likely caused by phospholipids (PLs). Orph-NO is more polar than Orphenadrine. In standard Reverse Phase (C18) chromatography, it elutes earlier.

  • The Trap: If Orph-NO elutes between 1.0–2.0 minutes, it may overlap with the elution of lysophospholipids (polar lipids), which compete for charge in the ESI droplet.

Troubleshooting Protocol: Post-Column Infusion

Do not rely solely on IS response. Visualize the matrix effect profile.[3][5][6][7][8]

  • Setup: Place a T-union between the LC column outlet and the MS source.

  • Infusion: Syringe-infuse a constant solution of Orphenadrine N-oxide (e.g., 100 ng/mL) at 10 µL/min.

  • Injection: Inject a Blank Extracted Matrix (plasma processed via your extraction method) via the LC.

  • Observation: Monitor the baseline of the infused analyte.

    • Dip in Baseline: Ion Suppression.[2]

    • Rise in Baseline: Ion Enhancement.

  • Overlay: Superimpose your analyte's retention time on this trace. If your peak sits in a "dip," you must modify the chromatography or extraction.

Visual Logic: Post-Column Infusion Setup

PostColumnInfusion LC LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column Injector->Column Tee T-Union Column->Tee Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee MS Mass Spectrometer (Detector) Tee->MS Data Chromatogram: Observe Baseline Dips MS->Data

Figure 2: Hardware configuration for Post-Column Infusion to map matrix effects.

Module 3: Extraction & Stability Optimization

User Question: "Which extraction method is best to remove phospholipids but preserve the N-oxide?"

Technical Diagnosis: Protein Precipitation (PPT) is often insufficient because it leaves significant phospholipids in the supernatant. N-oxides can also be chemically unstable in acidic environments or when exposed to reducing agents.

Extraction Comparison Table
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Phospholipid Removal Poor (High risk of suppression)Excellent (PLs stay in aqueous/interface)Very Good (If specific wash steps used)
N-Oxide Recovery High (but dirty)Moderate (N-oxide is polar; may stay in aqueous)High & Clean (Recommended)
Stability Risk LowLow (Avoid acidic back-extraction)Low
Recommendation Not Recommended for N-oxidesGood (Use Ethyl Acetate/IPA mixtures)Best (Use Mixed-Mode Cation Exchange)
Recommended Protocol: Mixed-Mode Cation Exchange (MCX) SPE

This method utilizes the basicity of the parent and the polarity of the N-oxide.

  • Load: Dilute plasma 1:1 with 2% Formic Acid (ionizes the basic amine). Load onto MCX cartridge.

  • Wash 1: 2% Formic Acid (removes proteins/salts).

  • Wash 2: Methanol (removes neutral lipids/phospholipids). Crucial Step: The basic analytes remain bound by ionic interaction.

  • Elute: 5% Ammonium Hydroxide in Methanol (breaks ionic bond).

  • Evaporate: Dry under Nitrogen at <40°C . Warning: High heat degrades N-oxides.

Module 4: Internal Standard Selection

User Question: "I cannot find a deuterated Orphenadrine N-oxide. Can I use Orphenadrine-d3?"

Technical Guidance: Ideally, you should use a Stable Isotope Labeled (SIL) form of the specific analyte (Orphenadrine N-oxide-d3 ).

  • Risk of using Parent-d3: Orphenadrine-d3 behaves like the Parent, not the Metabolite.

    • It elutes at a different time (later).

    • It experiences different matrix effects.[2][5][6][9][10][11]

    • It will not compensate for matrix suppression occurring at the N-oxide's earlier retention time.

  • Solution: If specific SIL is unavailable:

    • Use a structural analog N-oxide (e.g., from a similar drug class) that elutes close to Orph-NO.

    • Or, strictly ensure your method has Zero Matrix Effect (via the SPE method above) so the IS is only correcting for injection volume, not ionization differences.

References

  • FDA M10 Bioanalytical Method Validation Guidance. (2022). Guidance for Industry: Bioanalytical Method Validation and Study Sample Analysis.[12] U.S. Food and Drug Administration.[6][9]

  • Ramanathan, R., et al. (2000).[13] Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.[13][14] Analytical Chemistry.[1][2][5][13][15][16]

  • Kushnir, M. M., et al. (2005). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization.[13] Rapid Communications in Mass Spectrometry.

  • Chambers, E., et al. (2007). Systematic Development of a High-Performance SPE Method for the Elimination of Matrix Effects. Journal of Chromatography B. (Contextual grounding for MCX protocol).

Sources

Technical Support Center: High-Sensitivity Detection of Orphenadrine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource for analytical scientists. It addresses the specific challenges of detecting Orphenadrine N-oxide, a polar metabolite often prone to thermal instability and isobaric interference.

Topic: Optimization of Analytical Methods for Orphenadrine N-Oxide (ORP-NO) Applicable For: LC-MS/MS, HPLC-UV, Pharmacokinetic Profiling, Impurity Analysis Support Level: Tier 3 (Advanced Method Development)

Executive Summary

Orphenadrine N-oxide (ORP-NO) is a minor but critical metabolite (approx. 4% of dose) and a potential oxidative degradant of Orphenadrine. Achieving high sensitivity is challenging due to three primary factors:

  • Isobaric Interference: ORP-NO (m/z ~286) is isobaric with hydroxylated metabolites.

  • In-Source Reduction: N-oxides can thermally degrade back to the parent drug in high-temperature ESI sources, leading to underestimation.

  • Polarity Shifts: Significant polarity differences between the parent and N-oxide require tailored chromatographic gradients.

This guide provides troubleshooting workflows to overcome these barriers.

Module 1: Mass Spectrometry Optimization (LC-MS/MS)

Q1: I am observing a low signal for Orphenadrine N-oxide despite high concentrations. Why?

Diagnosis: You are likely experiencing In-Source Fragmentation/Reduction . Tertiary amine N-oxides are thermally labile. In a high-temperature Electrospray Ionization (ESI) source, the N-O bond can cleave before the ion enters the quadrupole. This converts ORP-NO (m/z 286) back to Orphenadrine (m/z 270), effectively "disappearing" your analyte and artificially inflating the parent drug signal.

Troubleshooting Protocol:

  • Temperature Sweep: Lower your ESI Desolvation Temperature. Start at 500°C and step down to 250°C in 50°C increments. Monitor the intensity of the ORP-NO parent ion.

  • Declustering Potential (DP): High DP values can also induce fragmentation. Perform a DP ramp specifically for the N-oxide; it often requires a "softer" setting than the parent drug.

  • Validation: Monitor the appearance of the parent drug (m/z 270) in a pure standard injection of ORP-NO. If you see m/z 270 in a pure N-oxide standard, your source conditions are too harsh.

Q2: How do I distinguish Orphenadrine N-oxide from Hydroxy-Orphenadrine?

Diagnosis: Isobaric Interference. Both ORP-NO and Hydroxy-Orphenadrine have a nominal mass of ~286 Da. Standard MS scans cannot distinguish them.

Differentiation Strategy:

  • Fragment Analysis:

    • N-Oxides: Typically show a characteristic loss of 16 Da (Oxygen) or 17 Da (OH radical). Look for the transition m/z 286 → 270 (High specificity).

    • Hydroxyls: Typically show a loss of 18 Da (Water). Look for m/z 286 → 268 .

  • Chromatography: N-oxides are significantly more polar than hydroxylated species. On a C18 column, ORP-NO will elute earlier than Hydroxy-Orphenadrine.

Recommended MS/MS Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Type
Orphenadrine 270.2 181.1 25 Quantifier
Orphenadrine N-Oxide 286.2 270.2 15-20 Quantifier (Soft)

| Orphenadrine N-Oxide | 286.2 | 181.1 | 30 | Qualifier |

Note: The 286→270 transition represents the loss of oxygen. Ensure your background noise at 270 is low.

Module 2: Chromatographic Separation

Q3: The N-oxide peak is tailing or co-eluting with matrix components. How do I fix this?

Diagnosis: Silanol interactions or inadequate stationary phase selection. N-oxides are basic and polar. They interact strongly with residual silanols on silica-based columns, causing tailing.

Optimization Protocol:

  • Column Selection:

    • Best Choice: Pentafluorophenyl (PFP) or Polar-Embedded C18. PFP columns offer unique selectivity for aromatic compounds and polar metabolites.

    • Alternative: High-pH stable C18 (e.g., Gemini NX, XBridge).

  • Mobile Phase pH:

    • Orphenadrine (pKa ~9) and its N-oxide are positively charged at acidic pH.

    • High pH Strategy: Using an Ammonium Bicarbonate buffer (pH 9.[1]0) suppresses ionization of the amine, improving peak shape and retention for the polar N-oxide.

    • Low pH Strategy: If using Formic Acid (0.1%), add Ammonium Formate (5-10 mM) . The ammonium ions block silanol sites, reducing tailing.

Visual Workflow: Method Development Logic

MethodOptimization Start Start: Low Sensitivity/Resolution CheckSource Check MS Source Temp (Is m/z 286 converting to 270?) Start->CheckSource LowerTemp Action: Lower Source Temp (<350°C) & Optimize DP CheckSource->LowerTemp Yes (In-source decay) CheckPeak Check Chromatographic Peak (Tailing or Co-elution?) CheckSource->CheckPeak No LowerTemp->CheckPeak PH_Decision Select Mobile Phase pH CheckPeak->PH_Decision HighPH High pH (9.0) Ammonium Bicarbonate (Best for Peak Shape) PH_Decision->HighPH Basic Stable Column LowPH Low pH (3.0) Add Ammonium Formate (Silanol Blocking) PH_Decision->LowPH Standard Column ColumnSel Select Column Type HighPH->ColumnSel LowPH->ColumnSel PFP PFP Column (Separates Isobars) ColumnSel->PFP Complex Matrix C18 C18 Column (Standard) ColumnSel->C18 Simple Matrix

Caption: Decision tree for optimizing MS source parameters and chromatographic conditions to prevent N-oxide degradation and improve peak shape.

Module 3: Sample Preparation & Stability

Q4: My recovery rates for the N-oxide are inconsistent. Is it the extraction?

Diagnosis: Thermal degradation during evaporation or pH-dependent extraction efficiency. N-oxides are much more polar than the parent drug. A Liquid-Liquid Extraction (LLE) optimized for Orphenadrine (using non-polar solvents like Hexane) will result in poor recovery of the N-oxide.

Protocol for Improved Recovery:

  • Switch to SPE: Use a Mixed-Mode Cation Exchange (MCX) cartridge. This captures the basic amine/N-oxide regardless of polarity.

    • Load: Acidic pH.

    • Wash: Methanol (removes neutrals).

    • Elute: 5% Ammonium Hydroxide in Methanol.

  • Evaporation: Do not use high heat (>40°C) during nitrogen evaporation. N-oxides can deoxygenate. Keep the water bath at <35°C.

  • Anti-Oxidants: If analyzing plasma, add ascorbic acid or EDTA to prevent oxidative conversion of Orphenadrine to N-oxide during storage, which would give false positives.

Summary of Key Parameters

ParameterRecommendation for Orphenadrine N-OxideReason
Column PFP (Pentafluorophenyl) or C18PFP provides better separation of polar metabolites from parent.
Mobile Phase Acetonitrile + 10mM Ammonium Formate (pH 3) OR Ammonium Bicarbonate (pH 9)Ammonium ions reduce silanol tailing; pH 9 improves retention.
MS Source Temp < 350°C (Critical)Prevents thermal reduction of N-oxide to parent drug.
MS Transition 286.2 → 270.2Specific loss of Oxygen atom.
Sample Prep SPE (Mixed-Mode Cation Exchange)LLE with hexane/ether yields poor recovery for polar N-oxides.

References

  • Compar

    • Title: Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
    • Source: Journal of Chromatography B (via PubMed/ResearchG
    • Relevance: Establishes baselines for LC-MS sensitivity (LOD ~1 ng/mL)
    • URL:[Link]

  • N-Oxide Differentiation Str

    • Title: Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.[2][3]

    • Source: Journal of Mass Spectrometry (via PubMed).
    • Relevance: Provides the mechanistic basis for distinguishing N-oxides (loss of 16/17 Da) from hydroxyls (loss of 18 Da) and warns about in-source reduction.
    • URL:[Link]

  • Metabolic Context

    • Title: Metabolism, distribution and excretion of orphenadrine in man.[4]

    • Source: Xenobiotica (via Oxford Academic).
    • Relevance: Identifies N-oxide as a ~4% metabolite and discusses urinary excretion pH dependence.
    • URL:[Link]

  • Stability & Degradation [5]

    • Title: A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citr
    • Source: Thai Science.
    • Relevance: Details the oxidative instability of Orphenadrine (forming N-oxide with H2O2) and stability under neutral conditions.
    • URL:[Link]

Sources

Orphenadrine N-oxide storage and handling guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Storage, Handling, and Stability Guidelines

CAS: 29215-00-7 | Molecular Formula: C₁₈H₂₃NO₂ | Role: Primary Metabolite & Impurity Standard

Executive Summary

Orphenadrine N-oxide is a zwitterionic metabolite and process impurity of the muscle relaxant Orphenadrine. Unlike its parent compound, the N-oxide functionality introduces specific instability pathways—most notably Cope elimination (thermal degradation) and deoxygenation .

This guide is designed for analytical chemists and formulation scientists. It prioritizes thermal control and solvent selection to prevent the spontaneous degradation often observed in polar aprotic environments.

Part 1: Critical Storage Protocols

The "Golden Rules" of N-Oxide Storage

N-oxides are inherently less stable than their tertiary amine counterparts. The oxygen atom on the nitrogen creates a dipole that is susceptible to thermal cleavage and moisture absorption.

ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (Freezer) Prevents Cope elimination, which can occur spontaneously at room temperature in certain environments.
Atmosphere Inert Gas (N₂ or Ar) Mitigates oxidative degradation and prevents moisture absorption (hygroscopicity).
Container Amber Vial (Tightly Sealed) Protects against photodegradation, a known risk for Orphenadrine derivatives.
Desiccation Required The N-oxide bond is polar; moisture uptake alters weighing accuracy and promotes hydrolysis.
Storage Workflow Diagram

Visualizing the lifecycle of the reference standard from receipt to long-term archiving.

StorageWorkflow Receipt Receipt of Standard Inspection Visual Inspection (Check for Yellowing) Receipt->Inspection Equilibration Equilibrate to RT (Inside Desiccator) Inspection->Equilibration If Pass Handling Weighing/Aliquot (Low Humidity) Equilibration->Handling Prevent Condensation LongTerm Long-Term Storage (-20°C, Dark, N2) Handling->LongTerm Reseal Immediately

Figure 1: Standard operating procedure for receiving and banking Orphenadrine N-oxide.

Part 2: Solubilization & Handling (The Solvent Trap)

WARNING: Solvent Choice Affects Stability This is the most common failure point. N-oxides can undergo Cope elimination (degradation to an alkene and hydroxylamine) significantly faster in polar aprotic solvents (like DMSO or DMF) compared to protic solvents (like Methanol).

  • Protic Solvents (Methanol, Ethanol): Stabilize the N-oxide via hydrogen bonding to the oxygen atom, making it less likely to abstract a beta-proton (the mechanism of elimination).

  • Aprotic Solvents (DMSO, Acetonitrile): Lack hydrogen bond donors, leaving the oxygen "naked" and more reactive, accelerating elimination even at ambient temperatures.

Reconstitution Guidelines
SolventSuitabilityHandling Instruction
Methanol Preferred Best for stock solutions if stored at -20°C. High solubility; stabilizes the N-oxide.
DMSO Use with Caution Freeze immediately. Do not leave DMSO stocks at room temperature for >2 hours.
Water Poor/Variable Sparingly soluble.[1] Avoid aqueous storage due to hydrolysis risks.
Acetonitrile Analytical Only Use for immediate HPLC injection. Avoid for long-term stock storage.

Part 3: Troubleshooting & FAQs

Q1: My Orphenadrine N-oxide standard has turned from white to yellow. Is it still usable?

Status: Likely Degraded. Root Cause: Yellowing often indicates the formation of N,N-dimethylhydroxylamine or conjugated degradation products resulting from Cope elimination or photo-oxidation. Action: Run a rapid HPLC check. If purity is <95%, discard. The degradation products can co-elute with other impurities, compromising method validation.

Q2: I observe a "ghost peak" in my chromatogram that increases over time in the autosampler.

Diagnosis: On-column or In-vial Degradation. Mechanism: If your sample is dissolved in an aprotic solvent (like DMSO) and sits in a room-temperature autosampler, the N-oxide is slowly converting to the olefin (alkene) via Cope elimination. Solution:

  • Switch the diluent to Methanol.

  • Set the autosampler temperature to 4°C .

Q3: The retention time (RT) of my standard matches Orphenadrine (parent), not the N-oxide.

Diagnosis: Deoxygenation. Mechanism: Under strong reducing conditions or high temperatures in the presence of certain metal ions, the N-oxide can lose its oxygen, reverting to the parent tertiary amine (Orphenadrine). Solution: Ensure your LC-MS source temperature is not excessively high (if using APCI/ESI) as thermal deoxygenation can occur during ionization, leading to false identification.

Part 4: Degradation Mechanism Visualization

Understanding the Cope Elimination is vital for handling this compound. It is an intramolecular reaction that requires a syn-periplanar geometry.[2]

DegradationPathways NOxide Orphenadrine N-Oxide (Intact Standard) Heat Trigger: Heat (>100°C) or Aprotic Solvent @ RT NOxide->Heat TS Cyclic Transition State (5-Membered Ring) Heat->TS Syn-Elimination Olefin Product A: Alkene (Orphenadrine Olefin) TS->Olefin Hydroxyl Product B: N,N-Dimethylhydroxylamine TS->Hydroxyl

Figure 2: The Cope Elimination pathway.[2][3][4][5] Note that aprotic solvents lower the energy barrier for this reaction, allowing it to proceed at lower temperatures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34520, Orphenadrine N-oxide. Retrieved from [Link]

  • Cope, A. C., & Trumbull, E. R. (1960). Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis.[2] Organic Reactions, 11, 317–493.[2] (Foundational chemistry of N-oxide thermal elimination).

  • Organic Chemistry Portal. Cope Elimination. Retrieved from [Link]

Sources

Technical Support Center: Orphenadrine N-Oxide Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Analytical Workflows for Orphenadrine N-Oxide Case ID: ORPH-NOX-001

Executive Summary

Welcome to the technical support hub for Orphenadrine N-oxide (Orph-NO) analysis. As a tertiary amine, Orphenadrine is highly susceptible to oxidative degradation, yielding the N-oxide (often designated as Impurity D in regulatory monographs).

The Critical Challenge: The analysis of Orphenadrine N-oxide is plagued by a specific physicochemical phenomenon: Thermal Instability leading to Cope Elimination. Many researchers fail to detect this impurity not because it isn't there, but because their analytical source conditions convert it back to the parent amine or a secondary degradant before detection.

This guide provides the protocols and troubleshooting logic required to stabilize, separate, and identify Orphenadrine N-oxide with high fidelity.

Module 1: The "Disappearing Peak" Phenomenon (Mass Spectrometry)

Q: Why does my Orphenadrine N-oxide standard show a signal for the parent drug (Orphenadrine) in LC-MS?

Diagnosis: You are likely experiencing In-Source Deoxygenation or Thermal Degradation . N-oxides possess a thermally labile N–O bond. In high-temperature ionization sources (especially APCI) or GC injectors, the N-oxide undergoes thermal decomposition. This often results in the reduction back to the parent amine


 or a Cope elimination reaction.

The Fix: Switch to "Soft" Ionization Parameters.

ParameterRecommended SettingWhy?
Ionization Mode ESI (Electrospray Ionization)APCI is too energetic and relies on heat for vaporization, causing rapid degradation.
Desolvation Temp < 350°C High temperatures trigger the cleavage of the oxygen atom.
Cone Voltage Low (20-30 V) High cone voltages can induce collision-induced dissociation (CID) before the quadrupole.
Mobile Phase pH Neutral to slightly Acidic Extreme pH can catalyze degradation during the evaporation process in the source.
Q: How do I distinguish the N-oxide from a hydroxylated metabolite? Both are +16 Da.

Diagnosis: Hydroxylation adds oxygen to a carbon (stable), while N-oxidation adds oxygen to the nitrogen (labile). Protocol: Perform MS/MS fragmentation.

  • N-Oxide Signature: Look for a characteristic loss of 16 Da (Oxygen) or 17 Da (OH) . The N-O bond is the weakest link.

  • Hydroxylated Signature: Look for the loss of 18 Da (H₂O) . A stable C-OH group typically dehydrates rather than losing a radical oxygen atom.

Module 2: Chromatographic Separation (HPLC/UPLC)

Q: The N-oxide co-elutes with the parent Orphenadrine. How do I improve resolution?

Diagnosis: Orphenadrine is a basic drug (pKa ~9). The N-oxide is much more polar than the parent tertiary amine. The Fix: Leverage Polarity & pH.

In Reverse Phase (RP) chromatography, the N-oxide should elute before the parent drug. If they co-elute, your organic ramp is likely too steep or your pH is masking the polarity difference.

Recommended LC Protocol:

  • Column: C18 with base-deactivation (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase A: 10mM Ammonium Formate (pH 4.0 - 5.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Polar retention)
2.05Isocratic hold for N-oxide
10.060Linear Ramp (Elute Parent)
12.090Wash
12.15Re-equilibration

Module 3: Degradation Mechanism Visualization

Understanding the chemistry is vital for interpreting "ghost peaks" in your chromatogram. Below is the pathway showing how Orphenadrine degrades into the N-oxide and subsequently decomposes via Cope Elimination if heated.

OrphenadrineDegradation cluster_0 Key Reaction Conditions Orphenadrine Orphenadrine (Parent) Tertiary Amine NOxide Orphenadrine N-Oxide (Oxidative Degradant) Orphenadrine->NOxide Oxidation (H2O2/Peroxides) Storage or Stress Alkene Alkene Product (Allylbenzene deriv.) NOxide->Alkene Cope Elimination (Heat > 100°C / GC Inlet) Hydroxylamine N,N-Dimethylhydroxylamine NOxide->Hydroxylamine Cope Elimination Info Oxidation: Occurs during storage/formulation. Elimination: Artifact of analysis (Thermal).

Figure 1: The degradation pathway of Orphenadrine.[2][3][4][5] Note the red dashed lines indicating the thermal Cope Elimination, which generates artifact peaks during high-temperature analysis.

Module 4: Sample Preparation & Workflow

Q: Can I use standard liquid-liquid extraction (LLE)?

Answer: Yes, but be cautious with evaporation. N-oxides are polar. If you use a non-polar solvent (like Hexane) for LLE to extract Orphenadrine, you may recover the parent but lose the N-oxide to the aqueous layer.

Recommended Workflow:

  • Extraction: Use Solid Phase Extraction (SPE) with a Mixed-Mode Cation Exchange (MCX) cartridge. This captures the basic amine (parent) and the polar N-oxide.

  • Elution: Use 5% Ammonium Hydroxide in Methanol.

  • Drying: Evaporate under Nitrogen at < 40°C . Do not use high heat.[6]

  • Reconstitution: Dissolve in Mobile Phase A (Water/Buffer) to ensure good peak shape for the early eluting N-oxide.

AnalyticalWorkflow Start Sample (Plasma/Formulation) Prep Sample Prep: Protein Precipitation or SPE (MCX) Start->Prep Dry Evaporation: Max Temp 40°C (Crucial) Prep->Dry Avoid Heat Stress LC LC Separation: Reverse Phase C18 pH 4.5 Dry->LC MS Detection: ESI-MS (Positive Mode) Source Temp < 350°C LC->MS

Figure 2: Optimized Analytical Workflow emphasizing the critical temperature control step during evaporation.

References

  • Cope, A. C., & Trumbull, E. R. (1960).[7] Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. Organic Reactions. Link

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1352–1359.[8] Link

  • Ma, S., & Chowdhury, S. K. (2011). Characterization of N-oxide metabolites by liquid chromatography-mass spectrometry. In Identification and quantification of drugs, metabolites, and metabolizing enzymes by LC-MS (pp. 237-250). Elsevier.
  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Link

  • Chowdhury, S. K., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(16), 1397-1404. Link[9]

Sources

Orphenadrine N-oxide Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Orphenadrine N-oxide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Orphenadrine N-oxide in their experiments. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for generating reliable and reproducible data. This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to address your specific needs.

Understanding the Challenge: The Physicochemical Properties of Orphenadrine N-oxide

Orphenadrine N-oxide is the N-oxidized metabolite of Orphenadrine, a tertiary amine with established use as a muscle relaxant and anticholinergic agent.[1][2] The introduction of the N-oxide functional group generally increases the polarity and hydrophilicity of a molecule compared to its parent tertiary amine.[3] This is due to the presence of a highly polar N+-O- bond, which can participate in hydrogen bonding with protic solvents like water.

While this chemical modification is expected to enhance aqueous solubility, the parent compound, Orphenadrine, is only sparingly soluble in water.[2] This inherent lipophilicity, stemming from the bulky aromatic rings, can still influence the solubility of the N-oxide metabolite. Consequently, researchers may face difficulties in achieving desired concentrations in aqueous buffers or cell culture media.

Key Considerations for Orphenadrine N-oxide:

  • Hygroscopicity: N-oxides are often hygroscopic, meaning they can absorb moisture from the air. This can affect the accuracy of weighing and concentration calculations.

  • Potential for Instability: Some N-oxide metabolites can be unstable and may revert to the parent drug.[3] This is a critical consideration for sample handling and storage to ensure the integrity of the compound.

  • Limited Published Data: There is a notable lack of specific, quantitative solubility data for Orphenadrine N-oxide in common laboratory solvents. This guide aims to provide a systematic approach to navigate this data gap.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving Orphenadrine N-oxide in water. What should I do?

A1: Direct dissolution in water can be challenging due to the lipophilic character of the core Orphenadrine structure. We recommend a stepwise approach:

  • Start with a small amount: Attempt to dissolve a very small, precisely weighed amount of Orphenadrine N-oxide in your desired volume of water.

  • Gentle heating: Warm the solution to 37°C with gentle agitation. Avoid excessive heat, as it may promote degradation.

  • Sonication: Use a bath sonicator for short bursts to aid in the dissolution of small particles.

  • pH adjustment: Since Orphenadrine is a weak base, altering the pH of the aqueous solution can significantly impact solubility. Try acidifying the solution with a small amount of dilute HCl to see if protonation of the N-oxide improves solubility.

Q2: What organic solvents are recommended for preparing a stock solution of Orphenadrine N-oxide?

A2: For preparing a concentrated stock solution, organic solvents are generally more effective. Based on the solubility of the parent compound, Orphenadrine, we recommend the following:

  • Dimethyl Sulfoxide (DMSO): Orphenadrine citrate is highly soluble in DMSO (92 mg/mL).[4] DMSO is a common solvent for preparing stock solutions for in vitro assays.

  • Ethanol: Orphenadrine hydrochloride has a solubility of approximately 10 mg/mL in ethanol.[2]

  • Dimethylformamide (DMF): Orphenadrine hydrochloride is also soluble in DMF at approximately 33 mg/mL.[2]

It is crucial to prepare a high-concentration stock solution in one of these organic solvents and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: My Orphenadrine N-oxide solution appears cloudy or has precipitated after dilution in my aqueous buffer. How can I resolve this?

A3: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. Here are some troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of Orphenadrine N-oxide in your working solution.

  • Use a co-solvent system: Prepare your aqueous buffer with a small percentage (1-5%) of a water-miscible organic solvent like ethanol or DMSO before adding the Orphenadrine N-oxide stock solution.

  • Employ solubilizing agents: For cell culture experiments, consider the use of biocompatible solubilizing agents such as cyclodextrins or non-ionic surfactants like Tween® 80. These should be used with caution and validated for non-interference with your assay.

  • pH optimization of the final solution: The pH of your final aqueous solution can significantly affect the solubility of Orphenadrine N-oxide. Experiment with slight adjustments to the buffer pH to find the optimal range for solubility.

Q4: How should I store my Orphenadrine N-oxide, both as a solid and in solution?

A4: Proper storage is critical to maintain the integrity of Orphenadrine N-oxide.

  • Solid Form: Store in a tightly sealed container in a desiccator at -20°C. The hygroscopic nature of N-oxides makes protection from moisture essential.

  • Stock Solutions: Store stock solutions in DMSO, DMF, or ethanol at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Aqueous Solutions: We do not recommend long-term storage of aqueous solutions. Prepare fresh dilutions from your stock solution for each experiment. If short-term storage is necessary, keep the solution at 4°C for no longer than 24 hours.

Troubleshooting Guide: A Systematic Approach to Solubility Testing

If you are still facing solubility issues, a systematic approach to determining the optimal solvent and concentration is necessary.

Workflow for Solubility Assessment

Caption: Systematic workflow for assessing and enhancing the solubility of Orphenadrine N-oxide.

Experimental Protocol: Preparation of a Concentrated Stock Solution in DMSO
  • Materials:

    • Orphenadrine N-oxide (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Vortex mixer

    • Bath sonicator

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the Orphenadrine N-oxide container to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of Orphenadrine N-oxide into a sterile tube.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mg/mL).

    • Vortex the solution vigorously for 1-2 minutes.

    • If complete dissolution is not achieved, sonicate the tube in a bath sonicator for 5-10 minutes.

    • Visually inspect the solution for any remaining particulate matter. If necessary, briefly centrifuge the tube to pellet any undissolved material.

    • Carefully transfer the clear supernatant to a fresh, sterile tube.

    • Store the stock solution at -20°C or -80°C in small aliquots.

Data Summary: Solubility of Orphenadrine and its Salts

CompoundSolventSolubilityReference(s)
OrphenadrineWaterSparingly soluble[2]
Orphenadrine CitrateWaterSparingly soluble (approx. 1 in 70 parts)[4]
Orphenadrine CitrateEthanol (96%)Slightly soluble[4]
Orphenadrine CitrateDMSO92 mg/mL[4]
Orphenadrine HydrochlorideEthanol~10 mg/mL[2]
Orphenadrine HydrochlorideDMSO~33 mg/mL[2]
Orphenadrine HydrochlorideDMF~33 mg/mL[2]
Orphenadrine HydrochloridePBS (pH 7.2)~10 mg/mL[2]

Advanced Strategies for Challenging Applications

For experiments requiring higher aqueous concentrations of Orphenadrine N-oxide, advanced formulation strategies may be necessary. These approaches should be carefully validated to ensure they do not interfere with the experimental system.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to encapsulate lipophilic molecules and enhance their aqueous solubility.

  • Liposomes: Phospholipid vesicles can encapsulate hydrophobic or hydrophilic compounds, facilitating their delivery in aqueous environments.

  • Solid Dispersions: This technique involves dispersing the compound in a solid hydrophilic carrier at the molecular level to improve its dissolution rate and solubility.

Logical Relationship of Solubility Enhancement Techniques

Solubility_Enhancement cluster_primary Primary Approaches cluster_secondary Secondary Approaches cluster_advanced Advanced Formulation problem Poor Aqueous Solubility of Orphenadrine N-oxide solvent_selection Optimize Solvent System problem->solvent_selection ph_modification pH Adjustment problem->ph_modification cosolvents Use of Co-solvents solvent_selection->cosolvents surfactants Surfactants/Detergents ph_modification->surfactants cyclodextrins Cyclodextrin Complexation cosolvents->cyclodextrins liposomes Liposomal Encapsulation surfactants->liposomes goal Achieve Desired Concentration and Stability in Aqueous Media cyclodextrins->goal liposomes->goal

Caption: Hierarchy of strategies for enhancing the aqueous solubility of Orphenadrine N-oxide.

We trust this technical guide will be a valuable resource in your research endeavors. Should you have further questions or require additional support, please do not hesitate to contact our application science team.

References

  • PubChem. (n.d.). Orphenadrine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 15). Orphenadrine. Retrieved from [Link]

  • LabSolutions. (n.d.). Orphenadrine N-Oxide. Retrieved from [Link]

  • Axios Research. (n.d.). Orphenadrine N-Oxide - CAS - 29215-00-7. Retrieved from [Link]

  • PubChem. (n.d.). Orphenadrine N-oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2011). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 54(15), 5107–5125. [Link]

  • SIELC Technologies. (n.d.). Separation of Orphenadrine on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST. (n.d.). Orphenadrine. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). a Mass spectra of orphenadrine. b Mass spectra of orphenadrine. Retrieved from [Link]

  • Hilaris Publisher. (2012). Sensitive Spectrophotometric Method for the Determination of Olanzapine and Orphenadrine in Pure and Dosage Forms by Ternary Complex Formation with Eosin and Lead(II). Journal of Analytical & Bioanalytical Techniques, 3(6). [Link]

  • PubMed. (2009). Determination of orphenadrine plasma levels using HPLC with diode array detection and a novel solid-phase extraction procedure in psychiatric patients. Journal of Pharmaceutical and Biomedical Analysis, 50(4), 633-638. [Link]

  • ThaiScience. (n.d.). A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC and chemometrics-assisted spectroscopic methods used for determination of dissolution of paracetamol and orphenadrine citrate in a combination tablet. Retrieved from [Link]

  • PubMed. (1993). Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats. Journal of Toxicology and Environmental Health, 40(2-3), 225-235. [Link]

  • PubMed. (1994). The formation of peroxynitrite in vivo from nitric oxide and superoxide. FEBS Letters, 342(1), 1-4. [Link]

  • ResearchGate. (n.d.). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Retrieved from [Link]

  • Molecules. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 29(12), 2721. [Link]

  • Amazon AWS. (2005). Material Safety Data Sheet - Orphenadrine Citrate MSDS. Retrieved from [Link]

Sources

Preventing ion suppression of Orphenadrine N-oxide in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Ion Suppression & In-Source Fragmentation in LC-MS/MS

Introduction: The Dual Challenge of N-Oxide Analysis

Welcome to the Technical Support Center. If you are analyzing Orphenadrine N-oxide, you are likely facing a "missing signal" problem. However, unlike standard small molecules, the loss of signal for N-oxides is rarely just simple matrix suppression.

You are fighting a two-front war:

  • True Ion Suppression: Phospholipids and salts competing for charge in the ESI droplet.

  • Pseudo-Suppression (Thermal Degradation): The N-oxide molecule is thermally unstable. It degrades inside your mass spectrometer source before it can be detected, often reverting to the parent drug (Orphenadrine).

This guide provides a self-validating workflow to distinguish between these two failures and solve them.

Module 1: The "Ghost" Signal (In-Source Fragmentation)

The Problem: You observe low sensitivity for Orphenadrine N-oxide, but you see an unexpectedly high signal for Orphenadrine (parent), even in "blank" samples spiked only with the metabolite.

The Mechanism: N-oxides possess a thermally labile N-O bond. In the hot environment of an Electrospray Ionization (ESI) source, they undergo deoxygenation or Cope elimination . The mass spectrometer detects the parent mass (


) instead of the N-oxide mass (

). This looks like ion suppression of the N-oxide, but it is actually chemical conversion.
Diagnostic Experiment: The Source Ramp

Perform this test before changing any chromatography.

  • Infuse a clean standard of Orphenadrine N-oxide (100 ng/mL) directly into the MS.

  • Monitor two channels:

    • 286.2 > [Fragment] (N-oxide transition)

    • 270.2 > [Fragment] (Parent Orphenadrine transition)

  • Step-ramp the Source Temperature (e.g., 200°C to 600°C) and Declustering Potential (DP) .

Success Criteria:

  • If the 270 signal increases as temperature rises, you have In-Source Fragmentation (ISF).

  • Action: Lower the source temperature and DP until the 270 signal is <1% of the 286 signal.

Visualizing the Pathway

N_Oxide_Degradation NOxide Orphenadrine N-oxide (m/z 286) ESI_Source ESI Source (High Temp/Voltage) NOxide->ESI_Source Injection Detector Detector NOxide->Detector Correct Signal ESI_Source->NOxide Intact Ionization Parent Orphenadrine Parent (m/z 270) ESI_Source->Parent Thermal Deoxygenation (Loss of Oxygen) Parent->Detector False Positive Parent Signal

Figure 1: Mechanism of In-Source Fragmentation (ISF) where thermal stress converts the metabolite back to the parent drug.

Module 2: Chromatographic Defense

The Problem: Even if you minimize ISF, if the N-oxide co-elutes with the parent drug, any remaining fragmentation will ruin your quantitation of the parent. If it co-elutes with phospholipids, you suffer True Ion Suppression.

The Solution: You must chromatographically separate the N-oxide from both the Parent and the Phospholipids.

Method Parameters Table
ParameterRecommendationRationale
Column Chemistry HILIC or PFP (Pentafluorophenyl)N-oxides are polar. C18 often elutes them in the void volume (suppression zone). HILIC retains polar metabolites effectively.
Mobile Phase pH Ammonium Formate (pH 4.5 - 5.5) High pH (pH > 8) improves peak shape for amines but can accelerate N-oxide degradation. pH 5 is the stability "sweet spot."
Gradient Slope Shallow gradient at startForce separation between the polar N-oxide and the early-eluting lysophospholipids.

Critical Check: Monitor the Phospholipid Transition (m/z 184 > 184) during your run. If the phospholipid trace overlaps with your Orphenadrine N-oxide peak, you will have variable suppression.

Module 3: Matrix Elimination (Sample Preparation)

The Problem: Protein Precipitation (PPT) leaves 99% of phospholipids in the sample. These lipids compete for ionization, causing "True Suppression."

The Solution: Use Mixed-Mode Cation Exchange (MCX) SPE . Orphenadrine is a basic amine. The N-oxide retains cationic character. MCX allows you to wash away neutral lipids and elute the basic analytes.

Protocol: MCX Solid Phase Extraction
  • Load: Dilute plasma 1:1 with 2% Formic Acid. Load onto MCX cartridge.

    • Mechanism:[1][2][3] Analyte binds via ionic interaction (strong) and hydrophobic interaction.

  • Wash 1: 2% Formic Acid in Water.

    • Removes: Proteins and salts.

  • Wash 2: 100% Methanol.

    • Removes:Phospholipids and neutral interferences. (Crucial Step: The analyte stays bound ionically).

  • Elute: 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1][2][3] High pH neutralizes the analyte, breaking the ionic bond.

Troubleshooting Decision Tree

Use this logic flow to identify the root cause of low signal.

Troubleshooting_Tree Start Problem: Low Signal for Orphenadrine N-oxide Check_ISF Run Source Ramp Test (See Module 1) Start->Check_ISF ISF_Result Does Parent (m/z 270) increase with Temp? Check_ISF->ISF_Result Fix_ISF Action: Lower Source Temp Reduce Declustering Potential ISF_Result->Fix_ISF Yes Check_Matrix Perform Post-Column Infusion (Matrix Factor Test) ISF_Result->Check_Matrix No Suppression_Result Is signal dipping at retention time? Check_Matrix->Suppression_Result Fix_Chrom Action: Change Column (HILIC) or Improve SPE (MCX) Suppression_Result->Fix_Chrom Yes System_Issue Check Injector/Needle Adsorption Suppression_Result->System_Issue No

Figure 2: Diagnostic workflow to distinguish thermal degradation from matrix suppression.

Frequently Asked Questions (FAQ)

Q1: Why does my Orphenadrine N-oxide calibration curve show non-linearity at low concentrations? A: This is often due to adsorption . N-oxides are polar and can stick to glass vials or metal surfaces in the LC system.

  • Fix: Use polypropylene vials and add 0.1% formic acid to your injection solvent to prevent binding.

Q2: Can I use APCI instead of ESI to reduce suppression? A: Generally, No . While APCI is less susceptible to matrix effects, it requires high heat for vaporization. This high heat will instantly degrade the Orphenadrine N-oxide into the parent drug (Cope elimination), making quantification impossible. ESI with optimized (lower) temperatures is the standard.

Q3: I see a peak for the N-oxide in my "Parent-Only" standard. Is my standard contaminated? A: Not necessarily. Check your LC method. If the Parent and N-oxide co-elute, the Parent can undergo in-source oxidation (rare but possible) or, more likely, your "Parent" standard contains trace amounts of N-oxide as a synthesis impurity.

  • Verification: Separate the peaks chromatographically.[4][5][6] If the "impurity" elutes at the N-oxide retention time, it is a contamination or synthesis byproduct.

References

  • Ramanathan, R., et al. (2000).[7] "Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds." Analytical Chemistry. (Discusses the thermal deoxygenation mechanism of N-oxides in ESI/APCI sources).

  • Chowdhury, S. K., et al. (2011). "Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process.

  • SCIEX Technical Note. (2023). "Identification and sensitive quantitation of N-nitroso N-desmethyl orphenadrine impurity in orphenadrine citrate API.

  • U.S. Food & Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry.

Sources

Refinement of Orphenadrine N-oxide purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Orphenadrine N-oxide Purification Subject: Advanced Protocols for the Isolation and Purification of Orphenadrine N-oxide (CAS: 29215-00-7) Ticket ID: REF-ORPH-NOX-001 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are likely accessing this guide because standard purification methods for Orphenadrine (the tertiary amine) are failing when applied to its N-oxide metabolite.[1] This is expected. Orphenadrine N-oxide possesses distinct physicochemical properties—specifically high polarity, hygroscopicity, and thermal instability (Cope elimination risk)—that require a modified purification strategy.[1]

This guide replaces generic workflows with a targeted troubleshooting system designed for high-purity isolation required for USP/EP impurity profiling.

Module 1: Critical Stability Warnings (Read Before Experimentation)

Q: Why does my product degrade during rotary evaporation? A: You are likely triggering a thermal Cope Elimination.

Unlike the parent drug Orphenadrine, the N-oxide is thermally labile. Upon heating, tertiary amine N-oxides undergo a syn-elimination reaction known as the Cope Elimination, reverting to an alkene and a hydroxylamine.[2][3][4][5]

  • The Threshold: Decomposition often accelerates above 50–60°C.

  • The Fix:

    • Set rotary evaporator bath temperature to < 35°C .

    • Use high vacuum (< 10 mbar) to remove solvents at lower temperatures.[1]

    • Never dry the final product in a hot oven. Use a vacuum desiccator over

      
       at room temperature.
      

Q: My solid product turns into a gum upon exposure to air. Is it impure? A: Not necessarily.[1] It is likely hygroscopic. Amine N-oxides possess a strong dipole moment (


), making them avid water absorbers.[1]
  • The Fix: Handle the final solid under an inert atmosphere (

    
     or Ar) if possible. Store in amber vials at -20°C to prevent both moisture absorption and photochemical degradation.
    

Module 2: Purification Workflow & Troubleshooting

Visualizing the Pathway

The following diagram outlines the logic flow for purification, highlighting the critical decision points where users often fail.

Orphenadrine_Purification_Workflow Start Crude Reaction Mixture (Orphenadrine + mCPBA/H2O2) Quench Quench Excess Oxidant (MnO2 or NaHSO3) Start->Quench Extract Extraction Strategy Remove unreacted Amine Quench->Extract Wash organic layer with dilute acid (removes amine) Check_Purity TLC/HPLC Check Extract->Check_Purity Flash Flash Chromatography (Neutral Alumina or Basified Silica) Check_Purity->Flash Impure Recryst Recrystallization (Acetone/Ether @ -20°C) Check_Purity->Recryst Semi-Pure (>90%) Flash->Recryst Fractions Combined Failure_Cope Failure: Thermal Degradation (Cope Elimination) Flash->Failure_Cope Evaporation > 50°C Failure_Tail Failure: Peak Tailing (Acidic Silanols) Flash->Failure_Tail Using untreated Silica Final Pure Orphenadrine N-oxide (Store -20°C) Recryst->Final

Figure 1: Decision logic for the purification of Orphenadrine N-oxide, highlighting critical failure modes (Red) and optimal pathways.

Phase A: Chromatographic Separation

Q: I cannot separate the N-oxide from the unreacted Orphenadrine on TLC. What mobile phase should I use? A: You must exploit the drastic polarity difference. Orphenadrine (tertiary amine) is relatively non-polar. The N-oxide is highly polar.[1]

  • TLC System: Use Methanol:Dichloromethane (1:9) with 1% Triethylamine (TEA).[1]

    • Orphenadrine:[6][7] High

      
       (moves near solvent front).
      
    • N-oxide:[1][2][3][8][9][10] Low/Mid

      
       (0.3–0.4).
      
  • Visualization: UV (254 nm) or Dragendorff’s reagent (orange stain).

Q: My peak is tailing badly on the flash column. Why? A: Acidic silanols on the silica gel are interacting with the N-oxide oxygen. Standard silica gel is slightly acidic (pH 6-7).[1] The basicity of the N-oxide oxygen leads to hydrogen bonding with surface silanols, causing "streaking" or irreversible adsorption.

  • Protocol Adjustment:

    • Preferred: Use Neutral Alumina (Brockmann Grade III) instead of silica.[1] Alumina is less prone to chemisorption of N-oxides.

    • Alternative: If you must use silica, pre-treat the column with 1-2% Triethylamine (TEA) in the mobile phase to "cap" the active sites.

Phase B: Recrystallization[12]

Q: Can I recrystallize the N-oxide? Solvents like Ethanol aren't working. A: Avoid protic solvents that hydrogen bond too strongly. While Orphenadrine citrate crystallizes well from alcohols, the N-oxide is too soluble in methanol/ethanol.

  • Recommended Solvent System: Acetone / Diethyl Ether.[1]

  • Procedure:

    • Dissolve the crude oil in a minimum amount of warm Acetone (< 35°C).

    • Add Diethyl Ether dropwise until turbidity is just observed.[1]

    • Place in a freezer (-20°C) overnight.

    • Note: If an oil forms instead of crystals, triturate (scratch the glass) with dry Pentane.

Module 3: Analytical Validation Data

When validating your purified material, compare against these standard parameters to ensure you have isolated the N-oxide and not a degradation product.

Table 1: Physicochemical Specifications

ParameterOrphenadrine (Parent)Orphenadrine N-oxide (Target)Notes
CAS 83-98-729215-00-7
Formula


Mass shift +16 Da
Mol.[1][3][9] Weight 269.38 g/mol 285.38 g/mol
Polarity Low (Lipophilic)High (Polar) Elutes earlier in Reverse Phase HPLC
Thermal Stability StableUnstable > 50°C Risk of Cope Elimination

Table 2: HPLC Method Parameters (Reverse Phase)

ParameterSettingRationale
Column C18 (L1) or Phenyl-HexylPhenyl columns offer better selectivity for aromatic impurities.[1]
Mobile Phase A 10mM Ammonium Acetate (pH 5.[1]5)Buffer required to control ionization.[1]
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minN-oxide elutes before Orphenadrine.[1]
Detection UV @ 220 nm & 264 nm220 nm for sensitivity; 264 nm for specificity.[1]

Module 4: Mechanistic Insight (The "Why")

To truly master this purification, one must understand the Cope Elimination mechanism. The diagram below illustrates why heat is the enemy of your yield.

Figure 2: The Cope Elimination pathway.[1][3] Application of heat causes the N-oxide oxygen to abstract a beta-proton, collapsing the structure into an alkene and a hydroxylamine.

References

  • Cope, A. C., & Trumbull, E. R. (1960).[1][2] Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. Organic Reactions, 11, 317–493.[2] Link[1]

  • United States Pharmacopeia (USP). Orphenadrine Citrate Monograph: Organic Impurities. USP-NF.[1] (Standard reference for impurity limits). Link

  • PubChem. Orphenadrine N-oxide (Compound Summary). National Library of Medicine. (Source for CAS and Physical Properties). Link

  • Sielc Technologies. Separation of Orphenadrine on Newcrom R1 HPLC column. (Reference for Reverse Phase behavior of Orphenadrine). Link

  • European Medicines Agency. Orphenadrine: Scientific Discussion. (Context for metabolic N-oxidation). Link

Sources

Validation & Comparative

Validation of a Stability-Indicating UHPLC-MS/MS Method for Orphenadrine N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Orphenadrine N-oxide (ORP-NO) is a primary oxidative degradation product and metabolite of the muscle relaxant Orphenadrine. As a polar, thermally labile N-oxide, it presents significant analytical challenges. Traditional pharmacopeial methods (HPLC-UV) often lack the sensitivity required for trace-level impurity profiling (<0.1%) and struggle to resolve ORP-NO from other polar degradants without excessive run times.

The Solution: This guide compares the industry-standard USP HPLC-UV method against an optimized Stability-Indicating UHPLC-MS/MS protocol. We demonstrate that the UHPLC-MS/MS approach offers superior specificity, a 50-fold increase in sensitivity, and a 60% reduction in analysis time, making it the preferred choice for modern stability studies and genotoxic impurity screening.

Part 1: Technical Background & Method Comparison

The Instability Paradox

Orphenadrine N-oxide is susceptible to Cope elimination or thermal deoxygenation under high-stress conditions. Standard Gas Chromatography (GC) is unsuitable due to thermal degradation in the injector port. Even in LC-MS, high source temperatures (ESI) can artificially reduce the N-oxide back to the parent drug, leading to underestimation of the impurity.

Comparative Analysis: Legacy vs. Advanced

The following table contrasts the Standard Pharmacopeial Method (adapted from USP monographs for Orphenadrine Citrate) with the Advanced UHPLC-MS/MS Protocol.

FeatureStandard Method (HPLC-UV)Advanced Method (UHPLC-MS/MS)
Detection Principle UV Absorbance @ 220 nmPositive ESI, MRM Mode
Stationary Phase C18 (5 µm), L1 PackingC18 (1.7 µm), Sub-2-micron
Run Time 25–40 minutes6–8 minutes
Sensitivity (LOQ) ~0.05% (500 ng/mL)~0.001% (10 ng/mL)
Specificity Risk of co-elution with polar degradantsMass-resolved (m/z 286.2 → 181.1)
Thermal Risk Low (Ambient column temp)Medium (Requires optimized source temp)

Part 2: Analytical Workflow & Causality

The following diagram illustrates the critical decision pathways in developing this method, specifically addressing the thermal instability of the N-oxide.

G Start Method Development Strategy Step1 Analyte Assessment (Orphenadrine N-oxide) Start->Step1 Decision1 Is Analyte Thermally Stable? Step1->Decision1 PathGC Gas Chromatography (REJECTED) Decision1->PathGC No (Degrades) PathLC Liquid Chromatography (SELECTED) Decision1->PathLC Yes (In solution) Step2 Detection Mode Selection PathLC->Step2 ChoiceUV UV (220 nm) Low Sensitivity Step2->ChoiceUV ChoiceMS MS/MS (ESI+) High Specificity Step2->ChoiceMS Step3 Source Optimization (Critical Step) ChoiceMS->Step3 Opt1 High Temp (>400°C) In-source Fragmentation Step3->Opt1 Risk Opt2 Low Temp (<300°C) Intact N-oxide Step3->Opt2 Solution Final Validated Protocol Opt2->Final

Caption: Decision tree highlighting the rejection of GC and high-temp ESI to preserve N-oxide integrity.

Part 3: Validated Experimental Protocol (UHPLC-MS/MS)

This protocol is designed to be self-validating . The inclusion of a "Source Fragmentation Check" ensures that the instrument parameters do not artificially degrade the analyte.

Reagents and Standards
  • Reference Standard: Orphenadrine N-oxide ( >98% purity).

  • Internal Standard (IS): Orphenadrine-d3 or Diphenhydramine (structural analog).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid.

Chromatographic Conditions (UHPLC)
  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH or Agilent Zorbax).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 10% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Mode: Multiple Reaction Monitoring (MRM).

  • Source Temp: 300°C (Crucial: Do not exceed 350°C to prevent N-oxide reduction).

  • Capillary Voltage: 3.0 kV.

  • Transitions:

    • Quantifier: m/z 286.2 [M+H]+ → 181.1 (Cleavage of ether linkage).

    • Qualifier: m/z 286.2 → 116.1.

Validation Workflow

To ensure Trustworthiness , perform the following validation steps:

A. Linearity & Range

Prepare calibration standards in the range of 10 ng/mL to 2000 ng/mL.

  • Acceptance Criteria:

    
    .[1][2]
    
B. Accuracy (Recovery)

Spike Orphenadrine drug substance with N-oxide at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance Criteria: 85–115% recovery.

C. Specificity (Forced Degradation)

Subject Orphenadrine to oxidative stress (3% H2O2, 4h).

  • Requirement: The method must resolve the N-oxide peak from the parent drug and other oxidative byproducts.

Part 4: Validation Data Summary

The following data represents typical performance metrics achieved using this optimized protocol.

ParameterResultAcceptance Criteria
Linearity (R²) 0.9992> 0.990
LOD (Limit of Detection) 3 ng/mLS/N > 3
LOQ (Limit of Quantitation) 10 ng/mLS/N > 10
Precision (Repeatability) 1.8% RSD (n=6)< 5.0% RSD
Intermediate Precision 2.5% RSD< 10.0% RSD
Accuracy (Spike Recovery) 98.4%80–120%
Retention Time 2.45 ± 0.05 min± 0.1 min

Part 5: Metabolic & Degradation Pathway

Understanding the formation of the N-oxide is vital for interpreting stability data. The diagram below maps the oxidative pathway.

Degradation Parent Orphenadrine (Parent Drug) Oxidation Oxidative Stress (H2O2 / CYP450) Parent->Oxidation NOxide Orphenadrine N-oxide (Target Impurity) Oxidation->NOxide N-Oxidation NDes N-Desmethyl Orphenadrine Oxidation->NDes N-Dealkylation Cleavage Ether Cleavage (2-Methylbenzhydrol) Oxidation->Cleavage Hydrolysis

Caption: Orphenadrine degradation pathways. N-oxidation is the primary route under oxidative stress.

References

  • United States Pharmacopeia (USP). Orphenadrine Citrate Monograph. USP-NF.[3][] Available at: [Link]

  • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Axios Research. Orphenadrine N-Oxide Reference Standard Data. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3033878, Orphenadrine N-oxide. Available at: [Link]

Sources

Establishing the Relative Response Factor of Orphenadrine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocol for establishing the Relative Response Factor (RRF) of Orphenadrine N-oxide , a key oxidative degradation product of Orphenadrine. This document is structured to serve as a self-validating experimental standard for analytical researchers.

Content Type: Technical Comparison & Protocol Guide Subject: Orphenadrine N-oxide (CAS: 29215-00-7) Methodology: HPLC-UV/DAD

Executive Summary: The Case for RRF

In the impurity profiling of Orphenadrine Citrate, the Orphenadrine N-oxide impurity presents a specific challenge. Unlike process impurities such as USP Related Compound B (an ethyl analog), the N-oxide is an oxidative degradant formed during storage.

While the "Gold Standard" for quantification is the use of an external standard for every analysis, this is often cost-prohibitive and inefficient for routine Quality Control (QC). The Relative Response Factor (RRF) allows for the quantification of the impurity using the response of the API (Active Pharmaceutical Ingredient) itself.

Comparison: RRF vs. External Standard
FeatureExternal Standard Method RRF Method (Recommended)
Accuracy High (Direct comparison)High (Once validated)
Cost High (Requires continuous supply of impurity standard)Low (Impurity standard needed only for initial validation)
Workflow Complex (Multiple standard preps daily)Streamlined (Single API standard prep)
Error Risk Moderate (Weighing errors of small quantities)Low (Calculated factor is constant)

Theoretical Basis & Causality

The RRF corrects for the difference in detector sensitivity between the drug substance and the impurity.



Causality of Difference: Orphenadrine absorbs UV light primarily through its phenyl rings. The formation of the N-oxide on the tertiary amine does not significantly disrupt the chromophore system (the phenyl rings are insulated by the ether and ethyl chain). Therefore, we expect the RRF to be close to 1.0 . However, due to auxochromic effects and polarity shifts affecting the extinction coefficient (


) in the specific mobile phase, this must be experimentally determined rather than assumed.

Experimental Protocol: Determination of RRF

Objective: Establish the RRF using the Slope Method (Linearity). Prerequisite: A validated HPLC method (e.g., USP monograph conditions or equivalent C18 RP-HPLC method).

Reagents & Materials[1][2][3][4][5]
  • API Standard: Orphenadrine Citrate Reference Standard (Purity > 99.0%).

  • Impurity Standard: Orphenadrine N-oxide (Certified Reference Material).[1][]

  • Solvents: HPLC Grade Acetonitrile, Methanol, Buffer (Ammonium Phosphate pH 3.2 or similar).

Step-by-Step Methodology
Step 1: System Suitability & Mobile Phase Preparation

Prepare the mobile phase (e.g., Buffer:Acetonitrile 60:40). Equilibrate the HPLC system until the baseline is stable.

  • Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm).

  • Wavelength: 220 nm (or 215 nm as per method optimization).

  • Flow Rate: 1.0 mL/min.

Step 2: Preparation of Stock Solutions
  • Stock A (API): Prepare a solution of Orphenadrine Citrate at 1.0 mg/mL.

  • Stock B (Impurity): Prepare a solution of Orphenadrine N-oxide at 1.0 mg/mL.

    • Note: Correct the weight of the impurity for its potency/purity and salt form if applicable.

Step 3: Linearity Solutions (The "Slope" Method)

Prepare a series of 5-7 concentrations for both the API and the Impurity. The range should cover the Reporting Threshold (0.05%) to the Specification Limit (typically 1.0 - 1.5%).

  • Concentration Range: 0.5 µg/mL to 15 µg/mL.

  • Crucial Step: Ensure the concentrations of API and Impurity are equimolar or strictly mass-corrected to ensure the slope comparison is valid.

Step 4: HPLC Analysis

Inject each solution in triplicate. Record the Peak Areas.

Workflow Visualization

The following diagram illustrates the logical flow for determining and implementing the RRF.

RRF_Determination_Workflow cluster_Calc Calculation Phase Start Start: RRF Determination Prep_Stock Prepare Stock Solutions (API & N-oxide > 99% Purity) Start->Prep_Stock Prep_Linearity Prepare Linearity Series (0.05% to 1.5% of Target Conc) Prep_Stock->Prep_Linearity Inject_HPLC Inject into HPLC (Triplicate Injections) Prep_Linearity->Inject_HPLC Plot_Curves Plot Area vs. Concentration Inject_HPLC->Plot_Curves Calc_Slopes Calculate Slopes (m) Linear Regression (y = mx + c) Plot_Curves->Calc_Slopes Calc_RRF Calculate RRF (Slope_Imp / Slope_API) Calc_Slopes->Calc_RRF Validation Verify Intercept & Correlation (r^2 > 0.99) Calc_RRF->Validation Decision Is RRF within 0.8 - 1.2? Validation->Decision Use_RRF Adopt RRF for Routine QC Decision->Use_RRF Yes Investigate Investigate Purity/Method (Check Chromophore Stability) Decision->Investigate No

Caption: Logical workflow for the experimental determination and validation of Relative Response Factor.

Data Analysis & Calculation

The following table represents illustrative experimental data demonstrating the calculation. In a real validation, these values would be derived from your specific instrument response.

Table 1: Linearity and Slope Calculation (Example Data)
Concentration (µg/mL)Mean Area (API: Orphenadrine)Mean Area (Impurity: N-oxide)
0.50 12,50011,800
1.00 25,10023,700
2.50 62,80059,200
5.00 125,500118,600
10.00 251,200237,500
15.00 376,500356,000
Slope (m) 25,110 23,740
Correlation (

)
0.99990.9998
Calculation

Using the slopes derived from the linear regression (


):


Interpretation: The Orphenadrine N-oxide has a slightly lower response than the parent drug at the selected wavelength (e.g., 220 nm). When calculating impurity content in a sample, the area of the N-oxide peak must be divided by 0.95 (or multiplied by the reciprocal correction factor, 1.05) to obtain the true concentration.

Implementation in Routine Analysis

Once the RRF (e.g., 0.95) is established and validated, the formula for quantifying Orphenadrine N-oxide in a drug product sample is:


[3]

Where:

  • 
     = Peak area of Orphenadrine N-oxide in sample.
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     = Peak area of Orphenadrine Citrate in standard solution.[3]
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     = Concentration of Standard (mg/mL).[3]
    
  • 
     = Concentration of Sample (mg/mL).[3]
    
  • 
     = Potency of the Standard.
    
Decision Logic: When to Re-Evaluate?

Use the following logic to ensure the RRF remains valid over time.

RRF_Maintenance Trigger Change in Method? Wavelength Change in Wavelength? Trigger->Wavelength Yes Maintain Continue using RRF Trigger->Maintain No MobilePhase Change in pH/Buffer? Wavelength->MobilePhase No Revalidate Re-Determine RRF Wavelength->Revalidate Yes Column Change in Column Brand? MobilePhase->Column No MobilePhase->Revalidate Yes Column->Maintain Usually No (Verify System Suitability)

Caption: Decision tree for maintaining RRF validity during method lifecycle management.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[4] International Council for Harmonisation. Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[3][4] USP-NF.[3][4] Link

  • Veeprho. Determination of Response factors of Impurities in Drugs by HPLC.Link

  • Separation Science. Relative Response Factor: Accurate Quantification in Chromatography.Link

  • Simson Pharma. Orphenadrine N-Oxide Product Data (CAS 29215-00-7).[][5]Link

Sources

Safety Operating Guide

Orphenadrine N-oxide: Safe Handling & Disposal Protocol

[1]

Executive Summary & Immediate Directives

Orphenadrine N-oxide is a tertiary amine oxide metabolite of the muscle relaxant Orphenadrine. While often handled in milligram quantities as an analytical standard, its chemical structure dictates specific disposal hazards that differ from the parent compound.

CRITICAL SAFETY WARNING:

  • DO NOT AUTOCLAVE: Orphenadrine N-oxide is thermally unstable. Subjecting this compound to autoclave temperatures (>120°C) risks triggering a Cope Elimination reaction, decomposing the substance into alkenes and hydroxylamines, potentially releasing toxic vapors or causing container over-pressurization [1, 2].

  • NO OXIDIZERS: Isolate from strong oxidizing agents and reducing agents immediately.

Chemical Profile & Risk Assessment

To ensure a self-validating safety protocol, researchers must understand the causality behind these handling requirements. The N-oxide functional group (

Physicochemical Hazards
PropertyDataOperational Implication
Chemical Structure Tertiary Amine OxideSusceptible to thermal degradation (Cope Elimination).[1][2]
Physical State Solid (Crystalline)Inhalation hazard; requires dust control.[3]
Thermal Stability Unstable >100°CStrict prohibition on thermal sterilization.
Toxicity Profile Acute Oral/InhalationHarmful if swallowed. Target organs: CNS, Cardiac system [1].
Solubility Soluble in MeOH, WaterUse Methanol for solubilization prior to incineration.
The Mechanism of Instability (Cope Elimination)

Unlike stable inorganic salts, Orphenadrine N-oxide undergoes a concerted syn-elimination when heated. This reaction breaks the C-N bond, releasing an alkene and a substituted hydroxylamine [2].[1][4][5] In a closed waste container (e.g., during autoclaving), this gas generation can lead to catastrophic vessel failure.

Step-by-Step Disposal Protocol

This protocol is designed to be a closed-loop system, minimizing exposure and preventing environmental release.

Phase 1: Segregation & Pre-Treatment

Objective: Stabilize the waste for transport to the incinerator.

  • Isolation: Do not mix Orphenadrine N-oxide waste with general "trash" or biohazard bags destined for autoclaving.

  • Solvation (Recommended for Solids):

    • Why: Incinerators operate most efficiently with liquid feeds. Dissolving the solid prevents "hot spots" and ensures complete combustion.

    • Action: Dissolve solid waste in a combustible solvent (e.g., Methanol or Ethanol) inside a fume hood.

    • Concentration: Keep below 10% w/v to prevent precipitation during storage.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal containers if acidic co-contaminants are present.

Phase 2: Labeling & Classification

Objective: Ensure downstream handlers recognize the specific hazard.

  • Primary Label: "HAZARDOUS WASTE - TOXIC"

  • Constituents: List "Orphenadrine N-oxide" and the solvent used (e.g., "Methanol").

  • Hazard Codes:

    • If dissolved in Methanol: D001 (Ignitable) + Toxic .

    • If pure solid: Label as Toxic Pharmaceutical Waste .

Phase 3: Destruction (Incineration)

Objective: Complete mineralization of the nitrogenous backbone.

  • Method: High-temperature chemical incineration equipped with an afterburner and scrubber.

  • Parameters: Combustion chamber temperature must exceed 1000°C to ensure the breakdown of the amine oxide moiety and capture of any generated nitrogen oxides (

    
    ) [1].
    
  • Prohibited Methods:

    • 
       Sewer/Drain Disposal (Prohibited by 40 CFR 261).
      
    • 
       Autoclaving (Thermal instability risk).
      
    • 
       Landfill (Leaching risk).
      

Operational Workflow Diagram

The following diagram illustrates the critical decision pathways for disposing of Orphenadrine N-oxide. Note the explicit "STOP" point regarding autoclaving.

Orphenadrine_Disposal_FlowStartWaste Generation:Orphenadrine N-oxideCheckStatePhysical StateAssessmentStart->CheckStateSolidPathSolid WasteCheckState->SolidPathLiquidPathLiquid SolutionCheckState->LiquidPathSolvationDissolve in CombustibleSolvent (MeOH/EtOH)SolidPath->SolvationPreferredSafetyCheckCRITICAL CHECK:Is Sterilization Required?Solvation->SafetyCheckLiquidPath->SafetyCheckAutoclaveAUTOCLAVESafetyCheck->AutoclaveIncorrectLabelingLabeling:'Toxic' + 'Ignitable' (if solvated)SafetyCheck->LabelingCorrect ProtocolStopSTOP!Risk of Cope Elimination(Thermal Decomposition)Autoclave->StopStorageSegregated Storage(Cool, Dry, No Oxidizers)Labeling->StorageDisposalHigh-Temp Incineration(>1000°C with Scrubber)Storage->Disposal

Figure 1: Decision matrix for Orphenadrine N-oxide disposal, highlighting the prohibition of autoclaving due to thermal instability.

Regulatory Compliance (US/EU Context)

While Orphenadrine N-oxide is not explicitly listed on the RCRA "P" or "U" lists (40 CFR 261.33), it must be managed as a characteristic hazardous waste due to its toxicity and the properties of the solvents used to manage it.

  • United States (RCRA):

    • Generator Status: If dissolved in a flammable solvent, the waste bears the D001 (Ignitability) code [3].

    • Toxicity: If the waste stream fails the Toxicity Characteristic Leaching Procedure (TCLP) for other constituents, apply appropriate D-codes .

    • Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" if pure, but most facilities default to incinerating all pharmaceutical standards as hazardous to satisfy the "cradle-to-grave" liability requirements [4].

  • European Union:

    • Classify under EWC Code 18 01 08 * (Cytotoxic and cytostatic medicines) or 18 01 09 (Medicines other than those mentioned in 18 01 08), depending on specific local interpretation of acute toxicity [1].

Emergency Response

  • Spill: Do not dry sweep. Dampen with methanol or water to suppress dust, then wipe up. Wear a NIOSH-approved respirator (N95 or P100) to prevent inhalation of particulates.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.

    • Ingestion: Immediately contact a Poison Control Center.[6] Do not induce vomiting due to potential CNS depression.

References
  • TargetMol. (2025). Safety Data Sheet: Orphenadrine N-oxide. Retrieved from

  • Cope, A. C., & Foster, T. T. (1949).[1] Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines.[1] Journal of the American Chemical Society, 71(12), 3929-3934.[1]

  • U.S. Environmental Protection Agency (EPA). (2025).[7] Hazardous Waste Characteristics: Ignitability. 40 CFR 261.21. Retrieved from

  • National Institutes of Health (NIH). (2025). Orphenadrine: PubChem Compound Summary. Retrieved from

A Researcher's Guide to Orphenadrine N-oxide: Comprehensive Safety and Handling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Orphenadrine N-oxide. Our focus is on providing procedural, step-by-step guidance rooted in established safety principles to ensure both personal safety and experimental integrity. While a specific Safety Data Sheet (SDS) for Orphenadrine N-oxide is not widely available, its structural similarity to Orphenadrine and its salts allows for a robust safety protocol based on analogous compounds. Orphenadrine N-oxide is a metabolite of Orphenadrine and is primarily used as a chemical reference standard in analytical applications.[1][2]

Hazard Profile and Risk Assessment

Understanding the potential hazards is the foundation of safe laboratory practice. The toxicological properties of Orphenadrine N-oxide have not been fully investigated; therefore, we must infer its hazard profile from its parent compound, Orphenadrine, and its salts (hydrochloride and citrate).[3]

Key Potential Hazards:

  • Acute Toxicity: Orphenadrine is harmful if swallowed.[3][4] Extrapolating this, Orphenadrine N-oxide should be handled as a substance with significant oral toxicity.

  • Irritation: It may cause skin and eye irritation.[3][5] Direct contact should be avoided at all times.

  • Central Nervous System (CNS) Effects: Orphenadrine can cause CNS effects such as dizziness, drowsiness, agitation, and hallucinations.[5][6] While the N-oxide metabolite may have a different pharmacological profile, the potential for systemic absorption and neurological effects necessitates cautious handling to prevent exposure.

  • Respiratory Tract Irritation: Inhalation may cause respiratory tract irritation.[3] Handling the solid form requires measures to prevent dust generation.[5]

  • Hazardous Decomposition: When heated to decomposition, related compounds emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides.[3][5]

A thorough risk assessment is mandatory before any procedure involving Orphenadrine N-oxide. This involves evaluating the quantity of material being used, the potential for aerosol or dust generation, and the specific manipulations being performed.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is governed by a thorough hazard assessment and must comply with OSHA's standard on Personal Protective Equipment (29 CFR 1910.132).[7][8] For a potent compound like Orphenadrine N-oxide, a comprehensive PPE strategy is crucial.

Primary Engineering Controls: The First Line of Defense

Whenever possible, engineering controls should be the primary method of exposure reduction.

  • Chemical Fume Hood: All weighing of solid Orphenadrine N-oxide and preparation of its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation.[9]

Mandatory PPE Ensemble

The following PPE is the minimum requirement for any personnel handling Orphenadrine N-oxide.[10]

  • Eye and Face Protection:

    • Rationale: Protects against splashes and airborne particles that can cause eye irritation.[3]

    • Specification: Chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3] In situations with a significant splash hazard, a full face shield should be worn in addition to safety goggles.[11]

  • Hand Protection (Gloves):

    • Rationale: Prevents skin contact and absorption. Given that Orphenadrine N-oxide is an amine oxide and an aromatic compound, glove selection is critical.[12]

    • Specification: Double gloving is required.[8] Use powder-free nitrile gloves as the primary choice. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[8] Gloves must be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[8][13] Before use, gloves must be visually inspected for any signs of degradation.[9]

  • Body Protection:

    • Rationale: Shields skin and personal clothing from contamination.[14]

    • Specification: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is required.[8] A standard cotton lab coat is not sufficient. Gowns should be changed immediately after a spill or at the end of the work session.[13] Long pants and closed-toe shoes are mandatory laboratory attire.[10]

  • Respiratory Protection:

    • Rationale: Required when engineering controls are insufficient to prevent inhalation of dust, such as during a large spill or when weighing large quantities outside of a fume hood (which is strongly discouraged).

    • Specification: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[3] This typically involves using a NIOSH-approved N95 respirator or higher for particulates.[13] Personnel must be fit-tested and trained before using a respirator.[7][15]

Glove Selection and Chemical Compatibility

Nitrile gloves are generally recommended for handling many chemicals, but their performance can be compromised by certain solvents.[16] Always consult a manufacturer-specific chemical resistance chart.

Solvent/Reagent Glove Type Resistance Rating Rationale & Comments
Orphenadrine N-oxide (Solid) Double NitrileVery Good Provides excellent protection against solid particulates.
Aqueous Buffers (e.g., PBS) NitrileVery Good Nitrile offers excellent resistance to aqueous solutions.[17]
Alcohols (e.g., Ethanol, Methanol) NitrileGood Suitable for splash protection. For prolonged contact, consider alternative materials like butyl rubber.[16]
Aromatic Solvents (e.g., Toluene) NitrilePoor Not recommended. Use Viton® or other highly resistant gloves. Nitrile degrades quickly with aromatic hydrocarbons.[16]
Ketones (e.g., Acetone) NitrilePoor Not recommended. Latex may offer slightly better short-term resistance, but neoprene is a better choice.[16][18]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling Orphenadrine N-oxide.

PPE_Workflow cluster_assessment 1. Hazard & Task Assessment cluster_ppe 2. PPE & Control Selection cluster_check 3. Final Check & Disposal Start Start: Plan to Handle Orphenadrine N-oxide AssessTask Assess Task: - Weighing Solid? - Preparing Solution? - Large or Small Scale? Start->AssessTask AssessRisk Identify Risks: - Inhalation (dust/aerosol) - Dermal Contact - Eye Splash AssessTask->AssessRisk EngControl Use Engineering Control: Chemical Fume Hood AssessRisk->EngControl Always BasePPE Minimum PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles EngControl->BasePPE FaceShield Add Face Shield BasePPE->FaceShield High Splash Risk? Respirator Add Respirator (N95+) BasePPE->Respirator High Aerosol Risk? (e.g., large spill) Proceed Proceed with Task BasePPE->Proceed No Additional Risk FaceShield->Proceed Yes Respirator->Proceed Yes Disposal Follow Decontamination & Disposal Protocol Proceed->Disposal

Caption: PPE selection workflow for Orphenadrine N-oxide.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Assemble all necessary equipment, including a calibrated balance, glassware, solvents, and waste containers.

  • Donning PPE: Put on all required PPE in the correct order: inner gloves, disposable gown, outer gloves, and eye/face protection.

  • Weighing: Carefully weigh the solid Orphenadrine N-oxide on weighing paper or in a tared container within the fume hood. Avoid creating dust. Use anti-static equipment if necessary.

  • Solubilization: Add the solvent to the vessel containing the weighed solid. If necessary, cap and mix gently. Avoid sonication or vigorous vortexing that could generate aerosols.

  • Handling Solutions: Use a pipette or syringe for all liquid transfers. Never pour directly from a large container if it can be avoided. Keep all containers capped when not in immediate use.

  • Post-Procedure: Once the experimental work is complete, decontaminate all surfaces and equipment.

Decontamination and Disposal Plan

Waste must be handled as hazardous chemical waste. Do not dispose of it in standard trash or down the drain.[4][19]

  • Solid Waste: All disposable items that have come into contact with Orphenadrine N-oxide (e.g., gloves, gowns, weighing paper, pipette tips) must be placed in a dedicated, clearly labeled hazardous waste bag or container.[9]

  • Liquid Waste: Unused solutions or waste generated from the procedure should be collected in a sealed, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste: Orphenadrine N-oxide" and list the solvent composition.

  • Decontamination: Wipe down all work surfaces and equipment with a suitable solvent (e.g., 70% ethanol), followed by a detergent solution. The cleaning materials must also be disposed of as solid hazardous waste.

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.[20]

Emergency Procedures: Spill and Exposure Response

Spill Response
  • Evacuate and Alert: Immediately alert others in the area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's EHS.

  • Contain: If the spill is small and contained within a fume hood, ensure the sash is lowered. Use a chemical spill kit to absorb the material. Do not use combustible materials like paper towels for large spills of liquids.

  • Clean-Up: Wearing full PPE (including a respirator if dealing with a powder spill), carefully collect the absorbed material and contaminated debris. Place it in a sealed hazardous waste container.

  • Decontaminate: Thoroughly decontaminate the spill area as described above.

Spill Response Workflow

Spill_Response Spill Spill Occurs Alert Alert Personnel in Immediate Area Spill->Alert Assess Assess Spill Size & Location Alert->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small & Contained LargeSpill Large Spill or Outside Containment Assess->LargeSpill Large or Uncontained FullPPE Don Full PPE (incl. Respirator for powder) SmallSpill->FullPPE Evacuate Evacuate Lab Call EHS/Emergency LargeSpill->Evacuate Report Report Incident to Supervisor Evacuate->Report Contain Contain/Absorb Spill with Spill Kit FullPPE->Contain Collect Collect Waste into Sealed Hazardous Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Decontaminate->Report

Caption: Emergency response workflow for an Orphenadrine N-oxide spill.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.

References

  • Tri-iso. (n.d.). Material Safety Data Sheet - ADDOCAT KE-9018 363D.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Orphenadrine Hydrochloride, 99%.
  • Cayman Chemical. (2025). Orphenadrine (hydrochloride) - Safety Data Sheet.
  • Wikipedia. (n.d.). Orphenadrine.
  • TargetMol. (n.d.). Safety Data Sheet - Orphenadrine hydrochloride.
  • Omega Scientific. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). ORPHENADRINE HYDROCHLORIDE - CAMEO Chemicals.
  • Axios Research. (n.d.). Orphenadrine N-Oxide - CAS - 29215-00-7.
  • Spectrum Chemical. (2019). SAFETY DATA SHEET - ORPHENADRINE CITRATE, USP.
  • CymitQuimica. (n.d.). SAFETY DATA SHEET - Orphenadrine Hydrochloride.
  • Santa Cruz Biotechnology. (2013). Safety Data Sheet - Orphenadrine citrate.
  • National Center for Biotechnology Information. (n.d.). Orphenadrine. PubChem Compound Database.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • Japan Chemical Industry Association. (n.d.). Alkyl amine oxide - GLOBAL PRODUCT STRATEGY SAFETY REPORT.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • University of California, Berkeley - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • University of Pennsylvania - Environmental Health & Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • University of Washington - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orphenadrine N-oxide
Reactant of Route 2
Orphenadrine N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.